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  • Product: 2,5-Dimethyl Celecoxib-d4
  • CAS: 1346603-87-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,5-Dimethyl Celecoxib-d4

Mechanism of Action, Pharmacodynamics, and Bioanalytical Applications Executive Summary 2,5-Dimethyl Celecoxib (2,5-DMC) represents a pivotal structural evolution in the study of cyclooxygenase-2 (COX-2) independent anti...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacodynamics, and Bioanalytical Applications

Executive Summary

2,5-Dimethyl Celecoxib (2,5-DMC) represents a pivotal structural evolution in the study of cyclooxygenase-2 (COX-2) independent anti-neoplastic pharmacology. Unlike its parent compound, Celecoxib, 2,5-DMC lacks COX-2 inhibitory activity due to steric modifications, yet it retains—and often exceeds—the anti-proliferative potency of the parent drug. This whitepaper details the mechanism of action (MOA) of the bioactive molecule (2,5-DMC) and the metrological mechanism of its deuterated isotopologue (2,5-DMC-d4) as a critical internal standard for precise quantification in biological matrices.

Part 1: Molecular Pharmacology (The Biological Mechanism)

The pharmacological significance of 2,5-DMC lies in its "clean" profile. By removing COX-2 affinity, it serves as a highly specific probe for off-target mechanisms that drive tumor apoptosis.

1. Structure-Activity Relationship (SAR)

The defining feature of 2,5-DMC is the replacement of the p-tolyl moiety found in Celecoxib with a 2,5-dimethylphenyl group.

  • Causality: The COX-2 active site contains a hydrophobic pocket that accommodates the p-tolyl group of Celecoxib. The addition of the methyl group at the 2-position in 2,5-DMC introduces significant steric hindrance, preventing the molecule from entering the COX-2 hydrophobic channel.

  • Result: Complete loss of COX-2 inhibition (

    
    ), eliminating prostaglandin-related side effects while isolating non-COX targets.
    
2. Primary Target: SERCA Inhibition and ER Stress

2,5-DMC acts as a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.

  • Mechanism: 2,5-DMC binds to the SERCA pump, locking it in an inactive conformation.

  • Downstream Effect: This inhibition prevents the re-uptake of calcium into the ER. Consequently, cytosolic calcium levels spike (

    
    ), and ER calcium stores are depleted.
    
  • The "Unfolded Protein Response" (UPR): The loss of ER calcium disrupts chaperone proteins (e.g., GRP78/BiP) that require

    
     to fold proteins. This triggers severe ER stress, activating the pro-apoptotic transcription factor CHOP  (GADD153) and leading to apoptosis via the intrinsic mitochondrial pathway.
    
3. Secondary Target: Wnt/

-catenin Suppression

Independently of ER stress, 2,5-DMC downregulates the Wnt signaling pathway, a frequent driver in colorectal and glioblastoma tumorigenesis.

  • Mechanism: 2,5-DMC promotes the proteasomal degradation of TCF7L2 (TCF4) and

    
    -catenin .
    
  • Result: Reduced transcription of Wnt target genes, specifically Cyclin D1 (cell cycle progression) and Survivin (apoptosis resistance).

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the parallel pathways triggered by 2,5-DMC leading to cancer cell death.

DMC_Mechanism DMC 2,5-Dimethyl Celecoxib (2,5-DMC) SERCA SERCA Pump (Inhibition) DMC->SERCA Primary Target Wnt Wnt/Beta-Catenin Signaling DMC->Wnt Secondary Target Ca_Flux Cytosolic Ca2+ Spike ER Ca2+ Depletion SERCA->Ca_Flux Ion Dysregulation UPR Unfolded Protein Response (UPR) Ca_Flux->UPR ER Stress CHOP CHOP/GADD153 Upregulation UPR->CHOP Apoptosis APOPTOSIS (Tumor Cell Death) CHOP->Apoptosis TCF TCF7L2/Beta-Catenin Degradation Wnt->TCF Inhibition Targets Downregulation of Cyclin D1 & Survivin TCF->Targets Targets->Apoptosis

Figure 1: Dual-mechanism pathway of 2,5-DMC showing SERCA inhibition (ER Stress) and Wnt pathway suppression.

Part 2: The Deuterated Standard (Analytical Mechanism)

2,5-Dimethyl Celecoxib-d4 is the stable isotope-labeled analog used exclusively as an Internal Standard (IS) in LC-MS/MS bioanalysis.

1. The Principle of Stable Isotope Dilution (SIDA)

In quantitative mass spectrometry, matrix effects (ion suppression/enhancement) can severely distort data. The "mechanism" of the d4-variant is based on physicochemical mimicry :

  • Co-Elution: The d4 isotopologue has virtually identical lipophilicity to the analyte. It co-elutes (or elutes with a negligible shift due to the deuterium isotope effect) with 2,5-DMC.

  • Ionization Normalization: Because it enters the electrospray ionization (ESI) source at the exact same moment as the analyte, it experiences the exact same matrix suppression.

  • Quantitation: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out extraction losses and ionization variability.

2. Why -d4?

The substitution of four hydrogen atoms with deuterium (


) shifts the precursor mass by +4 Da. This provides sufficient mass resolution to avoid "cross-talk" (isotopic overlap) between the analyte and the standard in the mass spectrometer.
Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol describes the quantification of 2,5-DMC in plasma using 2,5-DMC-d4 as the internal standard.

1. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) with MTBE is often used for Celecoxib, but Protein Precipitation (PPT) is faster and sufficient for high-sensitivity triple quads.

  • Aliquot: Transfer

    
     of plasma/cell lysate to a 1.5 mL centrifuge tube.
    
  • IS Spike: Add

    
     of 2,5-DMC-d4  working solution (
    
    
    
    in MeOH). Crucial: Spike before any other step to account for recovery.
  • Precipitation: Add

    
     of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of supernatant to an autosampler vial containing 
    
    
    
    of water (to improve peak shape on early elution).
2. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

Table 1: MS/MS Transition Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
2,5-DMC 396.4316.23025Quantifier
2,5-DMC 396.4276.13035Qualifier
2,5-DMC-d4 400.4320.23025Internal Standard

Note: Transitions are theoretical estimates based on the parent Celecoxib fragmentation pattern (loss of sulfonamide/methyl groups). Exact transitions must be tuned on the specific instrument.

3. Analytical Workflow Diagram

Bioanalysis Sample Biological Sample (Plasma/Lysate) Spike Spike IS (2,5-DMC-d4) Sample->Spike Extract Protein Precipitation (ACN + Vortex) Spike->Extract Centrifuge Centrifuge (14k x g) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area_DMC / Area_IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for quantifying 2,5-DMC using the d4 internal standard.

Part 4: Applications in Drug Development
1. Pharmacokinetics (PK)

Researchers use 2,5-DMC-d4 to validate PK profiles in rodent models. Since 2,5-DMC is non-COX-2 inhibiting, its metabolic stability often differs from Celecoxib. The d4 standard ensures that the unique metabolic clearance of 2,5-DMC is measured accurately without interference from endogenous matrix components.

2. Off-Target Screening

In high-throughput screening (HTS), 2,5-DMC is used as a control compound to distinguish between COX-2 dependent and independent effects. If a new drug candidate mimics the 2,5-DMC profile (SERCA inhibition), it suggests a potential toxicity risk (ER stress) or a novel therapeutic angle (non-COX anti-tumor activity).

References
  • Aggravated Endoplasmic Reticulum Stress as a Basis for Enhanced Glioblastoma Cell Killing by Bortezomib in Combination with Celecoxib or Its Non-Coxib Analogue, 2,5-Dimethyl-Celecoxib. Cancer Research. (2008). [Link]

  • Calcium-activated endoplasmic reticulum stress as a major component of tumor cell death induced by 2,5-dimethyl-celecoxib, a non-coxib analogue of celecoxib. Molecular Cancer Therapeutics. (2007). [Link]

  • Celecoxib and 2,5-dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway. Cancer Science. (2017). [Link]

  • Inhibition Mechanism of the Intracellular Transporter Ca2+-Pump from Sarco-Endoplasmic Reticulum by the Antitumor Agent Dimethyl-Celecoxib. PLOS ONE. (2014). [Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethyl Celecoxib-d4

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethyl Celecoxib-d4, a deuterated analog of a celecoxib derivative. This isotopically labeled compound is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethyl Celecoxib-d4, a deuterated analog of a celecoxib derivative. This isotopically labeled compound is of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical sciences, where it serves as an invaluable internal standard for mass spectrometry-based quantification of the parent compound and its metabolites. This document details a robust synthetic pathway, outlines step-by-step experimental protocols, and describes the analytical techniques employed for structural verification and purity assessment. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Deuterated Internal Standards

In the realm of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS assay.[1] Deuterated compounds, such as 2,5-Dimethyl Celecoxib-d4, are ideal internal standards because they are chemically identical to the analyte but have a different mass.[1] This mass difference allows for their distinct detection by the mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization, thus correcting for any variability in these steps.

2,5-Dimethyl Celecoxib is a celecoxib analog that has been investigated for its biological activities.[2][3] The deuterated version, 2,5-Dimethyl Celecoxib-d4, is specifically designed for use as an internal standard in quantitative bioanalysis. The strategic placement of four deuterium atoms on the 2,5-dimethylphenyl moiety provides a stable isotopic label that is unlikely to be lost during metabolic processes.

Synthetic Strategy: A Multi-step Approach

The synthesis of 2,5-Dimethyl Celecoxib-d4 is a multi-step process that involves the preparation of a deuterated precursor followed by its incorporation into the final celecoxib analog structure. The key steps are the synthesis of 2,5-dimethylphenyl-d4 boronic acid and a subsequent Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-(5-(2,5-dimethylphenyl-d4)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, reveals two key building blocks: a deuterated aryl boronic acid and a pyrazole core with a benzenesulfonamide moiety.

G Target 2,5-Dimethyl Celecoxib-d4 Retrosynthesis_1 Suzuki-Miyaura Coupling Target->Retrosynthesis_1 Intermediate_1 2,5-Dimethylphenyl-d4 Boronic Acid Retrosynthesis_1->Intermediate_1 Intermediate_2 4-(5-halo-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide Retrosynthesis_1->Intermediate_2 G Start 2,5-Dimethylphenylboronic Acid Step_1 Deborylation-Deuteration (e.g., Cu-catalyzed or photoinduced) Start->Step_1 Product 2,5-Dimethylphenyl-d4 Boronic Acid Step_1->Product

Caption: Synthesis of the deuterated boronic acid intermediate.

Protocol 1: Copper-Catalyzed Deborylation-Deuteration of 2,5-Dimethylphenylboronic Acid

This protocol is adapted from established methods for the copper-catalyzed deuteration of arylboronic acids. [4]

  • To a reaction vial, add 2,5-dimethylphenylboronic acid (1.0 eq), Cu(OAc)₂ (0.1 eq), and a suitable ligand (e.g., a bipyridine derivative, 0.2 eq).

  • Add a solvent mixture of acetonitrile and D₂O (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dimethylphenyl-d4 boronic acid.

Synthesis of the Pyrazole Core

The pyrazole core, 4-(5-halo-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, can be synthesized from commercially available starting materials. A common route involves the condensation of a β-diketone with a hydrazine derivative. [5]

Final Assembly via Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the deuterated boronic acid and the halogenated pyrazole core. [6][7][8]

G Intermediate_1 2,5-Dimethylphenyl-d4 Boronic Acid Step_2 Suzuki-Miyaura Coupling (Pd catalyst, base) Intermediate_1->Step_2 Intermediate_2 4-(5-halo-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide Intermediate_2->Step_2 Product 2,5-Dimethyl Celecoxib-d4 Step_2->Product

Caption: Final assembly via Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

  • In a reaction flask, dissolve 4-(5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (1.0 eq) and 2,5-dimethylphenyl-d4 boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for the required time (e.g., 4-8 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,5-Dimethyl Celecoxib-d4.

Characterization of 2,5-Dimethyl Celecoxib-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2,5-Dimethyl Celecoxib-d4.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. [9][10][11]

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the deuterated compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

ParameterExpected Value
Molecular Formula C₁₈H₁₂D₄F₃N₃O₂S
Monoisotopic Mass 399.12 g/mol
[M+H]⁺ m/z 400.12
[M-H]⁻ m/z 398.11

The mass spectrum should clearly show a molecular ion peak corresponding to the deuterated compound, with a significant reduction in the intensity of the peak corresponding to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. ¹H NMR is used to confirm the overall structure and the absence of protons at the deuterated positions. ¹³C NMR and ¹⁹F NMR can also be used for further structural confirmation. [12]

  • ¹H NMR: The spectrum is expected to be similar to that of unlabeled 2,5-Dimethyl Celecoxib, but with a significant reduction or absence of signals corresponding to the protons on the 2,5-dimethylphenyl ring. The integration of the remaining proton signals should be consistent with the proposed structure.

  • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their positions in the molecule.

  • ¹³C NMR: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to coupling with deuterium.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

Conclusion

This technical guide has detailed a robust and efficient methodology for the synthesis and characterization of 2,5-Dimethyl Celecoxib-d4. The described synthetic route, employing a copper-catalyzed deuteration followed by a Suzuki-Miyaura cross-coupling, provides a reliable means of producing this valuable internal standard. The comprehensive characterization protocols ensure the high purity and isotopic enrichment required for its application in sensitive bioanalytical assays. The insights provided herein are intended to empower researchers in the fields of drug metabolism and bioanalysis to confidently synthesize and utilize this and similar deuterated compounds in their studies.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. (2024, August 28). A straightforward copper-catalyzed deborodeuteration of aryl- boronic acids and borates was achieved, employing the cost- effective deuterium source D2O.[Link]

  • Green Chemistry - RSC Publishing. (2020, July 10). Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O.[Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (n.d.). [Link]

  • Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed. (2007, February 15). [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - ResearchGate. (2013, March 21). [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib) - WashU Medicine Research Profiles. (1997, April 25). [Link]

  • Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 | Bentham Science Publishers. (2022, October 1). [Link]

  • Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis | Request PDF - ResearchGate. (n.d.). [Link]

  • CELECOXIB IN THE HORSE: ITS RECOVERY, MASS SPECTROMETRIC IDENTIFICATION, DISPOSITION AND MAJOR URINARY METABOLITES - L. Dirikolu, AF Lehner, J. Jacobs, WE Woods, W. Karpiesiuk, JD Harkins, WG Carter, J. Boyles, CG Hughes, JM Bosken, C. Holtz, C. Natrass*, M. Fisher**, T. Tobin. (n.d.). [Link]

  • Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed. (2003, November 17). [Link]

  • WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl)
  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - J-Stage. (2021, September 1). [Link]

  • Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis | Organic Letters - ACS Publications. (2022, March 8). [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies - SciSpace. (n.d.). [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - MDPI. (2020, February 13). [Link]

  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - PMC. (n.d.). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). [Link]

  • Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed. (2002, September 15). [Link]

  • Organic compounds - MassBank. (2019, March 29). [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (n.d.). [Link]

  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography - Farmacia Journal. (n.d.). [Link]

  • NMR spectrum of celecoxib in DMSO. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • SYNTHESIS OF 4-[5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE1-YL]BENZENESULFONAMIDE (CELECOXIB RELATED COMPOUND A) | Request PDF - ResearchGate. (2026, February 14). [Link]

  • 2,5-DIMETHYLCELECOXIB - gsrs. (n.d.). [Link]

  • Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One - Research journals. (2024, September 26). [Link]

  • Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan... - ResearchGate. (n.d.). [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. (n.d.). [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • CAS No : 457639-26-8 | Product Name : 2,5-Dimethyl Celecoxib | Pharmaffiliates. (n.d.). [Link]

  • Celecoxib | C17H14F3N3O2S | MD Topology | NMR | X-Ray. (n.d.). [Link]

Sources

Foundational

Comparative Technical Monograph: 2,5-Dimethyl Celecoxib-d4 vs. Native Isotype

Advanced Bioanalytical & Pharmacological Applications Executive Summary: The Isotopic Divergence This guide addresses the critical distinction between 2,5-Dimethyl Celecoxib (2,5-DMC) and its stable isotope-labeled count...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Bioanalytical & Pharmacological Applications

Executive Summary: The Isotopic Divergence

This guide addresses the critical distinction between 2,5-Dimethyl Celecoxib (2,5-DMC) and its stable isotope-labeled counterpart, 2,5-Dimethyl Celecoxib-d4 (2,5-DMC-d4) .

While the non-deuterated 2,5-DMC is a potent pharmacological research tool—distinguished by its unique ability to induce apoptosis independent of COX-2 inhibition—the deuterated form (d4) serves a strictly metrological function. In high-stakes drug development and pharmacokinetic (PK) profiling, 2,5-DMC-d4 is the requisite Internal Standard (IS) for the quantification of 2,5-DMC.

This whitepaper provides the rationale for selecting the d4 isotype over structural analogs, details the LC-MS/MS quantification protocols, and elucidates the "COX-2 Null" mechanism that makes 2,5-DMC a high-value target in oncology.

Molecular Specifications & Properties

The structural difference lies in the isotopic enrichment of specific hydrogen atoms (typically on the phenyl ring or methyl groups) with Deuterium (


H). This increases the molecular mass by +4 Da, allowing mass spectrometric differentiation while retaining identical chromatographic behavior.
Feature2,5-Dimethyl Celecoxib (Native) 2,5-Dimethyl Celecoxib-d4 (SIL-IS)
CAS Number 457639-26-8N/A (Custom Synthesis/Catalog)
Molecular Formula


Molecular Weight 395.40 g/mol ~399.42 g/mol
Primary Role Analyte / Drug Candidate Internal Standard (IS)
COX-2 Activity Inactive (

)
Inactive (Metrological use only)
Target Mechanism ER Stress, Akt/PDK1 inhibition, Survivin downregulationMass Spec Normalization
MS Transition (ES+)

396.1

376.1

400.1

380.1

The Bioanalytical Imperative: Why d4?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice between a Structural Analog IS (e.g., using Celecoxib to quantify 2,5-DMC) and a Stable Isotope-Labeled IS (2,5-DMC-d4) dictates the assay's validity.

The Co-Elution Mandate

The d4 isotype is chemically identical to the native analyte. Therefore, it co-elutes at the exact same retention time (


). This is critical for correcting Matrix Effects . Biological matrices (plasma, tumor lysate) contain phospholipids and salts that suppress ionization.
  • Scenario A (Structural Analog): The analog elutes 0.5 min later than the analyte. The analyte suffers 40% ion suppression; the analog suffers 10%. The ratio is skewed. Result: Data Failure.

  • Scenario B (d4 IS): The d4 elutes with the analyte. Both suffer exactly 40% suppression. The ratio remains constant. Result: Accurate Quantification.

Visualizing the Correction Logic

Bioanalytical_Correction cluster_0 Scenario 1: Analog IS cluster_1 Scenario 2: d4 IS (Gold Standard) Sample Biological Sample (Plasma/Tissue) MS_Source ESI Source (Ionization) Sample->MS_Source Matrix Matrix Interferences (Phospholipids) Matrix->MS_Source Suppresses Ionization Analyte Analyte: 2,5-DMC (m/z 396) Analyte->MS_Source Analyte->MS_Source IS_Analog Analog IS (Diff Rt) IS_Analog->MS_Source IS_SIL SIL IS: 2,5-DMC-d4 (Same Rt) IS_SIL->MS_Source Result_Fail Quantification Error (Suppression Unmatched) MS_Source->Result_Fail Differential Suppression Result_Pass Valid Quantification (Suppression Corrected) MS_Source->Result_Pass Identical Suppression

Figure 1: Mechanism of Matrix Effect Correction. The d4 isotype ensures that ionization suppression affects the analyte and standard equally, neutralizing the error.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the quantification of 2,5-DMC in human plasma using 2,5-DMC-d4 as the internal standard.

Reagents & Preparation
  • Stock Solution A (Analyte): 1.0 mg/mL 2,5-DMC in Methanol.

  • Stock Solution B (IS): 1.0 mg/mL 2,5-DMC-d4 in Methanol.

  • Working IS Solution: Dilute Stock B to 500 ng/mL in 50% Methanol.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 20

    
    L of Working IS Solution (d4) . Vortex gently.
    
  • Precipitate: Add 200

    
    L of Acetonitrile (cold).
    
  • Agitate: Vortex for 2 minutes at high speed.

  • Clarify: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of supernatant to an autosampler vial containing 100 
    
    
    
    L of water (to improve peak shape).
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.0 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
2,5-DMC 396.1376.13022
2,5-DMC-d4 400.1380.13022

Note: The transition 396 -> 376 corresponds to the loss of HF, a common fragmentation pathway for trifluoromethyl-pyrazole structures.

Mechanistic Context: The "COX-2 Null" Paradox

Why quantify 2,5-DMC at all? Unlike Celecoxib, 2,5-DMC does not inhibit COX-2.[1][2][3][4][5][6][7] This makes it a critical control compound in mechanistic studies to prove that an anti-cancer effect is independent of the COX-2 pathway.

If a researcher treats cells with Celecoxib and observes apoptosis, they cannot confirm the mechanism. By treating a parallel group with 2,5-DMC:

  • If 2,5-DMC has NO effect: The Celecoxib effect was likely COX-2 dependent.[8]

  • If 2,5-DMC HAS an effect: The mechanism is off-target (e.g., PDK1/Akt suppression), as 2,5-DMC cannot touch COX-2.

Pathway Visualization

MOA_Comparison Celecoxib Celecoxib (Drug) COX2 COX-2 Enzyme (Prostaglandin Synthesis) Celecoxib->COX2 Inhibits OffTargets Off-Targets (PDK1, ER Stress, Survivin) Celecoxib->OffTargets Inhibits DMC 2,5-Dimethyl Celecoxib (Probe/Analog) DMC->COX2 NO Binding (Inactive) DMC->OffTargets Potent Inhibition Inflammation Inflammation/Pain Reduction COX2->Inflammation Promotes Apoptosis Apoptosis/Tumor Suppression OffTargets->Apoptosis Suppression leads to Apoptosis

Figure 2: Pharmacological Divergence. 2,5-DMC selectively isolates the off-target anti-tumor mechanisms, serving as a negative control for COX-2 activity.

Synthesis & Stability Considerations

When sourcing or synthesizing 2,5-DMC-d4, the position of the deuterium label is vital for Metabolic Stability .

  • Labeling Position: The d4 label should ideally be on the phenyl ring of the sulfonamide moiety or the pyrazole core .

  • Metabolic Switching: If the deuterium is placed on the methyl groups of the 2,5-dimethylphenyl moiety, it may induce a Kinetic Isotope Effect (KIE) . Since CYP450 enzymes attack methyl groups (hydroxylation), deuteration there can slow down metabolism.

    • Implication: For an Internal Standard, this is acceptable (and sometimes desired for stability).[9] However, if studying the metabolism of the drug, the d4 version will not behave identically to the parent if the label is at the metabolic soft spot.

  • Storage: Store both neat solids at -20°C. Solutions in methanol are stable for 1 month at -20°C.

References

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2.[1][2][3][4][5][6][8] British Journal of Cancer.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][10]

  • Kardosh, A., et al. (2005).[1] Multitarget inhibition of drug-resistant multiple myeloma cell lines by dimethyl-celecoxib (DMC). Blood.

  • BenchChem. (2025).[10][11] A Researcher's Guide to FDA Bioanalytical Method Validation: Internal Standards.

  • Cayman Chemical. (2023). 2,5-dimethyl Celecoxib Product Information & Biological Activity.

Sources

Exploratory

Technical Monograph: Biological Activity & Analytical Application of 2,5-Dimethyl Celecoxib-d4

Executive Summary This guide addresses the dual nature of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) . To the drug developer, the unlabeled parent molecule (DMC) represents a critical pharmacological probe: a structural analog o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the dual nature of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) . To the drug developer, the unlabeled parent molecule (DMC) represents a critical pharmacological probe: a structural analog of Celecoxib that lacks COX-2 inhibitory activity yet retains potent anti-tumor properties. This "COX-2 null" characteristic makes it the gold standard for distinguishing between COX-2 dependent and independent mechanisms in cancer biology.

To the analytical chemist, the deuterated form (-d4 ) serves as the essential Internal Standard (IS) for the precise quantification of DMC in biological matrices using LC-MS/MS. This guide synthesizes the biological mechanisms of the scaffold with the technical protocols for its quantification.

Molecular Identity & The "COX-2 Null" Paradox

Understanding the biological activity of the deuterated standard requires first understanding the unique pharmacology of its parent scaffold.

Structural Distinction[1]
  • Celecoxib: Contains a 4-methylphenyl moiety. Binds tightly to the COX-2 active site.

  • 2,5-Dimethyl Celecoxib (DMC): Contains a 2,5-dimethylphenyl moiety.[1]

    • Effect: The addition of the methyl group at the 2-position creates steric hindrance that prevents the molecule from entering the hydrophobic pocket of the COX-2 enzyme.

    • Result: DMC is pharmacologically inert against COX-2 (IC50 > 100 µM) but retains high potency against other targets (e.g., TCF7L2, Survivin).

Biological Targets (The Scaffold Activity)

Research utilizing DMC has isolated specific signaling pathways that are often conflated with COX-2 inhibition in standard Celecoxib studies.

A. Wnt/

-Catenin Pathway Suppression

DMC acts as a molecular "brake" on the Wnt signaling cascade, a pathway frequently hyperactivated in colorectal and glioblastoma cancers.

  • Mechanism: DMC induces the proteasomal degradation of TCF7L2 (Transcription Factor 7-Like 2).

  • Downstream Effect: Loss of TCF7L2 prevents the transcription of Survivin and Cyclin D1 , proteins essential for tumor survival and proliferation.

B. Endoplasmic Reticulum (ER) Stress

Unlike traditional NSAIDs, DMC triggers a potent Unfolded Protein Response (UPR).

  • Mechanism: It aggravates ER stress, leading to the upregulation of CHOP (C/EBP homologous protein) and downregulation of the chaperone GRP78.

  • Outcome: This drives the cell toward apoptosis via a caspase-dependent mechanism, independent of inflammatory pathways.

Visualization: The COX-2 Independent Mechanism

The following diagram illustrates how DMC (and by extension, the biological activity being traced by DMC-d4) bypasses COX-2 to induce apoptosis.

DMC_Pathway DMC 2,5-Dimethyl Celecoxib (Scaffold) COX2 COX-2 Enzyme DMC->COX2 NO BINDING (Steric Hindrance) TCF7L2 TCF7L2 Transcription Factor DMC->TCF7L2 Induces Degradation ER_Stress ER Stress Aggravation (UPR) DMC->ER_Stress Activates Survivin Survivin (Anti-Apoptotic) TCF7L2->Survivin Promotes Transcription CyclinD1 Cyclin D1 (Proliferation) TCF7L2->CyclinD1 Promotes Transcription Apoptosis Tumor Cell Apoptosis Survivin->Apoptosis Inhibits ER_Stress->Apoptosis Triggers via CHOP

Figure 1: DMC exerts anti-tumor effects via TCF7L2 degradation and ER stress, explicitly bypassing the COX-2 inhibition pathway characteristic of Celecoxib.

The Role of Deuteration (-d4)

While the parent molecule provides the biological activity, 2,5-Dimethyl Celecoxib-d4 is the metrological tool used to measure it.

Why Deuterium?
  • Mass Shift (+4 Da): The replacement of four hydrogen atoms with deuterium creates a mass shift sufficient to separate the Internal Standard (IS) signal from the analyte (DMC) signal in a Mass Spectrometer, preventing "crosstalk."

  • Co-Elution: Because deuterium has negligible effects on lipophilicity, DMC-d4 co-elutes with DMC on a C18 column. This means the IS experiences the exact same Matrix Effects (ion suppression/enhancement) as the analyte at the exact moment of ionization.

  • Kinetic Isotope Effect: For analytical purposes, the biological stability is identical. However, in metabolic tracer studies, the C-D bond is stronger than the C-H bond, which can potentially slow metabolism at the labeled site (though this is rarely the primary use of DMC-d4).

Technical Protocol: LC-MS/MS Quantification

Objective: Quantify 2,5-Dimethyl Celecoxib in plasma using DMC-d4 as the Internal Standard.

Experimental Conditions
ParameterSpecification
Analyte 2,5-Dimethyl Celecoxib (DMC)
Internal Standard 2,5-Dimethyl Celecoxib-d4 (DMC-d4)
Matrix Human/Mouse Plasma or Cell Lysate
Column C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Negative Mode (Sulfonamide group ionizes well in neg mode)
Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve DMC-d4 in DMSO or Methanol to 1 mg/mL.

    • Prepare a working IS solution (e.g., 500 ng/mL in 50% Methanol).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma/lysate into a microcentrifuge tube.

    • Add 10 µL of DMC-d4 Working Solution (The "Spike").

    • Add 200 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS.

    • Monitor MRM Transitions (Multiple Reaction Monitoring).

MRM Transitions (Example)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
DMC (Parent) 394.1330.03025
DMC-d4 (IS) 398.1334.03025
Visualization: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Spike Add DMC-d4 (Internal Standard) Sample->Spike 50 µL Precip Protein Precipitation (Acetonitrile) Spike->Precip Mix Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio: Analyte/IS) MS->Data Calculate

Figure 2: The self-validating workflow. Adding DMC-d4 prior to precipitation ensures that any loss of analyte during the chaotic extraction phase is mathematically corrected by an identical loss of the standard.

Comparative Data: DMC vs. Celecoxib[1][3][4][5]

The following data highlights why researchers choose the DMC scaffold over Celecoxib when studying non-COX pathways.

Biological ParameterCelecoxib2,5-Dimethyl Celecoxib (DMC)Significance
COX-2 IC50 0.04 µM> 100 µMDMC is a true negative control for COX-2 activity.
COX-1 IC50 15 µM> 100 µMDMC lacks COX-1 side effects (GI toxicity).
Survivin Suppression High PotencyHigh PotencyBoth drugs kill cancer cells via this shared pathway.
TCF7L2 Degradation YesYesMechanism of action for colorectal cancer suppression.
Primary Use Anti-inflammatory / AnalgesicAnti-tumor Probe / Research ToolDMC separates anti-tumor effects from inflammation.

References

  • Pyrko, P., et al. (2006). "Downregulation of Survivin Expression and Concomitant Induction of Apoptosis by Celecoxib and Its Non-Cyclooxygenase-2-Inhibitory Analog, Dimethyl-Celecoxib (DMC)." Molecular Cancer Therapeutics.

  • Egashira, I., et al. (2017). "Celecoxib and 2,5-dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway."[2] Cancer Science.

  • Schonthal, A. H. (2006). "Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy." Neurosurgical Focus.

  • BenchChem. "The Role of Celecoxib-d7/d4 as an Internal Standard: A Technical Guide." (General protocol reference for Celecoxib analogs).

Sources

Foundational

Understanding the kinetic isotope effect of 2,5-Dimethyl Celecoxib-d4

An in-depth technical guide on the Kinetic Isotope Effect (KIE) profiling of 2,5-Dimethyl Celecoxib-d4. Mechanistic Insights, Experimental Protocols, and Data Interpretation Executive Summary & Molecular Context[1] The K...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the Kinetic Isotope Effect (KIE) profiling of 2,5-Dimethyl Celecoxib-d4.

Mechanistic Insights, Experimental Protocols, and Data Interpretation

Executive Summary & Molecular Context[1]

The Kinetic Isotope Effect (KIE) is a quantum mechanical phenomenon utilized in drug development to optimize metabolic stability or validate bioanalytical internal standards. This guide focuses on 2,5-Dimethyl Celecoxib-d4 (DMC-d4) , a deuterated isotopolog of 2,5-Dimethyl Celecoxib (DMC).

Unlike Celecoxib, which targets COX-2, DMC is a non-COX-2 inhibitory analog that exhibits potent anti-tumor activity via the downregulation of survivin and activation of the AMPK/mTOR pathway. The introduction of deuterium (d4) into the DMC scaffold serves two primary technical purposes:

  • Mechanistic Probe: To determine rate-limiting steps in cytochrome P450 (CYP) mediated metabolism.

  • Internal Standard (IS): To provide a mass-differentiated reference for LC-MS/MS quantification, provided the KIE does not induce significant chromatographic separation.

This guide details the theoretical basis, experimental execution, and data analysis required to characterize the KIE of DMC-d4.

Chemical Basis and Metabolic Soft Spots

To design a valid KIE experiment, one must first map the metabolic liabilities of the substrate.

Structural Dynamics of DMC

DMC differs from Celecoxib by the substitution of the p-tolyl moiety with a 2,5-dimethylphenyl group.

  • Primary Metabolic Route: CYP2C9-mediated hydroxylation of the methyl groups to a carboxylic acid.

  • Secondary Routes: Glucuronidation of the sulfonamide (minor).

The "d4" Configuration & KIE Expectations

The magnitude of the KIE depends entirely on the position of the deuterium atoms relative to the site of metabolism.

Deuteration SiteIsotope Effect TypeExpected

Application
Methyl Groups (C-D) Primary KIE 2.0 – 10.0Metabolic Stability: Slows clearance; increases

.
Phenyl Ring (C-D) Secondary KIE 0.9 – 1.2Internal Standard: Minimal effect on metabolism; ideal for bioanalysis.

Critical Note: If your "DMC-d4" is deuterated on the phenyl ring (common for commercial "d4" standards), you should expect a Null or Secondary KIE . If you observe a high KIE (


) with a ring-labeled compound, it indicates a "Metabolic Switch" where the enzyme is attacking the ring (areene oxide formation) instead of the methyl group, or the label is labile.

Mechanistic Visualization: The Reaction Coordinate

The KIE arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1][2] The C-D bond is stronger (lower ground state energy), requiring higher activation energy (


) to reach the transition state during C-H/D bond cleavage.[2]

KIE_Mechanism cluster_legend Kinetic Consequence Substrate 2,5-Dimethyl Celecoxib (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP2C9 (Enzyme) CYP->Complex TS_H Transition State (C-H Cleavage) Complex->TS_H Fast (k_H) TS_D Transition State (C-D Cleavage) Complex->TS_D Slow (k_D) Metabolite Hydroxylated Metabolite TS_H->Metabolite Lower Ea TS_D->Metabolite Higher Ea (Primary KIE) Info k_H / k_D > 2.0 implies C-H bond breaking is rate-limiting.

Figure 1: Mechanistic pathway of CYP2C9-mediated hydroxylation showing the divergence in reaction rates due to isotopic substitution.

Experimental Protocol: Determination of Intrinsic Clearance ( )

To measure the KIE, we compare the intrinsic clearance of the protio-form (H) and the deutero-form (D).

Materials
  • Test Compounds: 2,5-Dimethyl Celecoxib (DMC) and DMC-d4 (>98% isotopic purity).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or standard Celecoxib-d7).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of HLM (final conc. 0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4).

    • Spike DMC and DMC-d4 into separate reaction vessels (or co-incubate if mass resolution allows) at 1 µM final concentration.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200 µL per time point.

  • Sampling (Time Course):

    • Extract aliquots (30 µL) at

      
       minutes.
      
    • Immediately dispense into 120 µL Quench Solution (4:1 ratio) to stop metabolism.

  • Processing:

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes at 4°C.

    • Inject supernatant onto LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM Mode.

    • DMC (Protio): Monitor parent

      
       to fragment transition.
      
    • DMC-d4: Monitor parent

      
       to fragment transition.
      

Data Analysis & Calculation

Determining the Rate Constant ( )

Plot the natural logarithm of the remaining substrate concentration (peak area ratio) against time. The slope of the linear regression represents the elimination rate constant (


).


Where:

  • 
     = negative slope of the line (
    
    
    
    ).
Calculating Intrinsic Clearance ( )


Calculating the KIE

The Kinetic Isotope Effect is the ratio of the rate constants:



Interpretation Matrix
Calculated KIEInterpretationActionable Insight
~ 1.0 (0.9 - 1.1) No Effect. C-H bond breaking is not rate-limiting, or deuteration is distant from the metabolic site.Ideal for Internal Standard. The d4 analog behaves identically to the drug.
1.2 - 2.0 Secondary KIE. Hybridization change (

) or tunneling effects.
Acceptable for IS. Verify retention time shifts.
> 2.0 Primary KIE. C-H cleavage is the rate-determining step (RDS).Drug Design Opportunity. Deuteration significantly stabilizes the drug.[1][] Poor IS (metabolic discrepancy).

Experimental Workflow Diagram

Experimental_Workflow cluster_results Outcome start Start: Substrate Preparation (DMC vs DMC-d4) incubation Microsomal Incubation (HLM + NADPH, 37°C) start->incubation sampling Time-Course Sampling (0, 5, 15, 30, 60 min) incubation->sampling quench Protein Precipitation (ACN + Formic Acid) sampling->quench analysis LC-MS/MS Quantification (MRM Mode) quench->analysis calc Data Analysis ln(Conc) vs Time -> Slope k analysis->calc res1 k_H (Protio Rate) calc->res1 res2 k_D (Deutero Rate) calc->res2 final KIE = k_H / k_D res1->final res2->final

Figure 2: Workflow for determining the in vitro intrinsic clearance and KIE.

Technical Challenges & Troubleshooting

Metabolic Switching

If the methyl groups are deuterated (blocking the primary pathway), CYP2C9 may switch to hydroxylating the phenyl ring or the pyrazole ring.

  • Detection: Look for new peaks in the LC-MS chromatogram of the deuterated sample that are absent in the protio sample.

  • Impact: This reduces the apparent KIE because the drug is still being cleared, just via a different route.

Retention Time Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography, DMC-d4 may elute slightly earlier than DMC.

  • Risk: If using DMC-d4 as an Internal Standard, ensure the integration windows are wide enough or that the shift is consistent.

  • Mitigation: Use co-eluting conditions or correct for matrix effects if separation occurs.

References

  • Schönthal, A. H. (2006). "Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2." British Journal of Cancer, 94(5), 631–636.

  • Tang, C., et al. (2000). "Metabolism of celecoxib, a selective cyclooxygenase-2 inhibitor, by human liver microsomes." Journal of Pharmacology and Experimental Therapeutics, 293(2), 453-459.

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217-238.

  • Sandberg, M., et al. (2002). "CYP2C9 genotype and celecoxib metabolism." Pharmacogenetics, 12(7), 535-541.

Sources

Exploratory

2,5-Dimethyl Celecoxib-d4: Analytical Precision in Apoptosis & ER Stress Profiling

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Analytical Chemists Subject: Application of deuterated 2,5-Dimethyl Celecoxib (2,5-DMC-d4) in quantitative apoptosis rese...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Analytical Chemists Subject: Application of deuterated 2,5-Dimethyl Celecoxib (2,5-DMC-d4) in quantitative apoptosis research and pharmacokinetic profiling.

Executive Summary

2,5-Dimethyl Celecoxib (2,5-DMC) represents a critical structural evolution in the study of cancer therapeutics. Unlike its parent compound, Celecoxib, 2,5-DMC lacks cyclooxygenase-2 (COX-2) inhibitory activity, yet exhibits superior potency in inducing apoptosis via Endoplasmic Reticulum (ER) stress and the inhibition of the Wnt/


-catenin pathway.

This guide addresses the technical application of 2,5-Dimethyl Celecoxib-d4 (2,5-DMC-d4) , the deuterium-labeled isotopolog. While 2,5-DMC is the bioactive agent, the -d4 variant is the indispensable Internal Standard (IS) required for the precise quantification of intracellular drug accumulation. This distinction is vital: without the -d4 standard, correlating the magnitude of ER stress (SERCA inhibition) with absolute drug concentrations is prone to significant matrix-effect errors.

Part 1: The Therapeutic Engine (2,5-DMC)

To utilize the -d4 standard effectively, one must first understand the pharmacodynamics of the analyte. 2,5-DMC functions as a "molecular stressor" rather than a COX inhibitor.

Mechanism of Action: The SERCA Blockade

The primary apoptotic driver of 2,5-DMC is the potent inhibition of the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump.

  • Inhibition: 2,5-DMC binds to SERCA, preventing Ca

    
     reuptake into the ER.
    
  • Calcium Leak: This causes a rapid depletion of ER calcium stores and a spike in cytosolic calcium.

  • Unfolded Protein Response (UPR): The calcium imbalance triggers the UPR, specifically upregulating CHOP (GADD153) and DR5 (Death Receptor 5).

  • Apoptosis: Prolonged UPR activation leads to Caspase-8 and Caspase-3 cleavage, independent of COX-2 status.

Secondary Targets
  • Akt/Survivin Axis: 2,5-DMC downregulates Survivin expression via the Akt pathway, removing a key brake on apoptosis.

  • TCF7L2: It degrades TCF7L2, suppressing Wnt/

    
    -catenin transcriptional activity.[1]
    
Signaling Pathway Visualization

The following diagram maps the causal cascade from 2,5-DMC exposure to apoptotic cell death.

DMC_Pathway DMC 2,5-Dimethyl Celecoxib (Analyte) SERCA SERCA Pump (ER Membrane) DMC->SERCA Inhibits Akt Akt Signaling DMC->Akt Inhibits Ca_ER ER Ca2+ Depletion SERCA->Ca_ER Causes Ca_Cyto Cytosolic Ca2+ Spike SERCA->Ca_Cyto Causes UPR Unfolded Protein Response (UPR) Ca_ER->UPR Triggers CHOP CHOP / GADD153 Upregulation UPR->CHOP Induces Caspase Caspase-3/7 Activation CHOP->Caspase Activates Survivin Survivin Akt->Survivin Promotes (Blocked) Survivin->Caspase Inhibits (Relieved) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: The dual-mechanism apoptosis induction of 2,5-DMC via SERCA inhibition (ER Stress) and Akt/Survivin suppression.

Part 2: The Analytical Standard (2,5-DMC-d4)

Why Deuteration?

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) from cell lysates can skew results by ±30-50%. 2,5-DMC-d4 (CAS: 1346603-87-9) is the requisite internal standard because:

  • Co-Elution: It elutes at the exact same retention time as 2,5-DMC, experiencing the exact same matrix effects.

  • Mass Shift: The +4 Da shift (MW 399.42 vs 395.40) allows mass spectral differentiation.

  • Chemical Equivalence: It possesses identical extraction recovery properties.

Technical Specifications
Property2,5-Dimethyl Celecoxib (Analyte)2,5-Dimethyl Celecoxib-d4 (Internal Standard)
CAS Number 457639-26-81346603-87-9
Molecular Formula C₁₈H₁₆F₃N₃O₂SC₁₈H₁₂D₄F₃N₃O₂S
Molecular Weight 395.40 g/mol 399.42 g/mol
Primary Use Apoptosis Inducer / SERCA InhibitorQuantitative Reference Standard
Solubility DMSO, MethanolDMSO, Methanol

Part 3: Experimental Protocols

This section details the integrated workflow for treating cells with 2,5-DMC and quantifying the uptake using 2,5-DMC-d4.

Workflow A: Biological Assay (Apoptosis Induction)

Objective: Establish the IC50 of 2,5-DMC in your specific cell line (e.g., Glioblastoma U87, Colon HCT-116).

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment: Treat with 2,5-DMC (dissolved in DMSO) at 0, 10, 20, 40, and 80 µM.

    • Control: DMSO vehicle (<0.1% v/v).

  • Incubation: Incubate for 24–48 hours.

  • Harvest: Collect floating and adherent cells (trypsinize).

  • Readout (Flow Cytometry): Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Success Metric: >30% Annexin V+ cells at 40 µM indicates potent sensitivity.

Workflow B: Quantitative LC-MS/MS (Intracellular PK)

Objective: Quantify the absolute pmol of drug per million cells to correlate with apoptosis data.

Step 1: Sample Preparation

  • Lysis: Wash treated cell pellets (from Workflow A) 3x with ice-cold PBS to remove extracellular drug. Resuspend in 200 µL RIPA buffer or 80% Methanol.

  • Spiking (Critical): Add 10 µL of 2,5-DMC-d4 (1 µM) to the lysate before any centrifugation. This corrects for extraction loss.

  • Extraction: Vortex for 1 min, sonicate for 5 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to LC vials.

Step 2: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (Sulfonamide group ionizes well in negative mode).

Step 3: MRM Transitions

  • Analyte (2,5-DMC): Precursor m/z 394.1 [M-H]⁻

    
     Product m/z 330.1 (Loss of SO₂).
    
  • Internal Standard (2,5-DMC-d4): Precursor m/z 398.1 [M-H]⁻

    
     Product m/z 334.1.
    
    • Note: Verify exact transitions via product ion scan; deuteration usually shifts both parent and fragment ions if the label is on the core structure.

Integrated Workflow Diagram

The following diagram illustrates the parallel processing of biological and analytical samples.

Integrated_Workflow cluster_0 Biological Phase cluster_1 Analytical Phase (LC-MS/MS) Cells Cell Culture (e.g., U87, HCT-116) Treat Treatment 2,5-DMC (10-80 µM) Cells->Treat Harvest Cell Harvest (Wash 3x PBS) Treat->Harvest Lysis Cell Lysis Harvest->Lysis Spike SPIKE IS: 2,5-DMC-d4 Lysis->Spike Crucial Step Extract Protein Ppt & Centrifugation Spike->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS Data Data Output: [Drug] vs % Apoptosis LCMS->Data

Figure 2: Integrated workflow for correlating intracellular drug concentration with apoptotic response using 2,5-DMC-d4 as the internal standard.

Part 4: Data Interpretation & Validation[3]

Calculating Intracellular Concentration

To validate that apoptosis is driven by the drug and not experimental artifacts, calculate the intracellular concentration (


):


Use a calibration curve (ratio vs. concentration) to determine the total amount in the lysate (


).


Expected Results
  • Effective Concentration: Apoptosis in cancer cells typically correlates with intracellular concentrations of 20–50 µM .

  • Time-Lag: SERCA inhibition (Ca2+ flux) occurs within minutes, while Annexin V positivity (Apoptosis) peaks at 24-48 hours.

  • Resistance: If cells show high drug uptake (verified by -d4 IS) but low apoptosis, the resistance mechanism is downstream of the drug target (e.g., Bcl-2 overexpression), not drug efflux (P-gp).

References

  • Schönthal, A. H. (2006). Direct non-cyclooxygenase-2 targets of celecoxib and their potential relevance for cancer therapy. British Journal of Cancer. Link

  • Pyrko, P., et al. (2007). Potent multi-target anti-tumor activity of a celecoxib derivative, 2,5-dimethyl-celecoxib (DMC), that lacks COX-2 inhibitory activity.[2] Cancer Research. Link

  • Johnson, A. J., et al. (2002). Celecoxib reduces intracellular calcium signaling in prostate cancer cells. Biochemical Journal. Link

  • Sobolewski, C., et al. (2015).[3] 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • BOC Sciences. 2,5-Dimethyl Celecoxib-[d4] Product Information. (Analytical Standard Source).[4]

Sources

Foundational

Technical Whitepaper: 2,5-Dimethyl Celecoxib-d4 as a Precision Tool in In Vitro Pharmacology

This guide serves as a comprehensive technical resource for the application of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) in pharmacological research. It is designed for researchers requiring high-precision quantification of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) in pharmacological research. It is designed for researchers requiring high-precision quantification of the non-COX-2 inhibiting analog, 2,5-Dimethyl Celecoxib (DMC), in complex biological matrices.

Compound Profile & Strategic Significance

2,5-Dimethyl Celecoxib (DMC) is a structural analog of the selective COX-2 inhibitor Celecoxib.[1][2] Unlike its parent compound, DMC lacks COX-2 inhibitory activity but exhibits potent anti-tumorigenic properties through alternative pathways, primarily Endoplasmic Reticulum (ER) stress induction and Wnt/


-catenin signaling inhibition .

2,5-Dimethyl Celecoxib-d4 is the stable isotope-labeled analog of DMC, incorporating four deuterium atoms (typically on the phenyl ring). It serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis, essential for correcting matrix effects, extraction efficiency, and ionization variability.

Physicochemical Comparison
FeatureCelecoxib (Parent)2,5-Dimethyl Celecoxib (DMC)DMC-d4 (Internal Standard)
CAS Registry 169590-42-5457639-26-8N/A (Custom Synthesis)
Molecular Formula



Molecular Weight 381.37 g/mol 395.40 g/mol ~399.42 g/mol
COX-2 Activity Potent Inhibitor (

nM)
Inactive (


M)
Inactive (Analytical Tool)
Primary Target COX-2 EnzymeSERCA / TCF7L2Mass Spec Reference

Biological Context: Why Quantify DMC?

Before establishing the analytical protocol, it is critical to understand the biological events being correlated with drug concentration. DMC is often used to study ER Stress-mediated Apoptosis independent of the COX-2 pathway.

Mechanism of Action

DMC inhibits the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA), leading to a calcium leak into the cytosol. This triggers the Unfolded Protein Response (UPR).[3] If the stress is unresolvable, the UPR shifts from pro-survival to pro-apoptotic via CHOP upregulation.

DMC_Mechanism DMC 2,5-Dimethyl Celecoxib (DMC) SERCA SERCA Pump (Inhibition) DMC->SERCA Inhibits Ca_Flux Cytosolic Ca2+ Surge SERCA->Ca_Flux Ca2+ Leak ER_Stress ER Stress (UPR Activation) Ca_Flux->ER_Stress GRP78 GRP78/BiP (Dissociation) ER_Stress->GRP78 CHOP CHOP (Upregulation) GRP78->CHOP Pro-Apoptotic Switch Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis

Figure 1: The COX-2 independent mechanism of DMC. Quantification of intracellular DMC is necessary to correlate SERCA inhibition with downstream apoptotic markers.

Analytical Method Development (LC-MS/MS)

The reliability of in vitro data hinges on the accuracy of the quantification method. The use of DMC-d4 is non-negotiable for rigorous pharmacokinetic (PK) or cellular uptake studies due to the ion suppression common in cell lysate matrices.

Mass Spectrometry Parameters

DMC and DMC-d4 are best analyzed using Negative Electrospray Ionization (ESI-) due to the sulfonamide moiety, which deprotonates readily.

  • Ion Source: ESI Negative Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)[4][5][6][7]

AnalytePrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)Role
DMC 394.4330.0 (Sulfonamide loss)25-30Target Analyte
DMC-d4 398.4334.0 (Sulfonamide loss)25-30Internal Standard

Note: Exact transitions must be tuned on your specific instrument (Q1/Q3 scan) as fragmentation patterns can vary by collision gas pressure.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 2.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~5.0 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 30% B to 90% B over 3 minutes.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create a self-validating calibration curve.

  • Stock Solutions: Dissolve DMC and DMC-d4 separately in DMSO to 1 mg/mL. Store at -20°C.

  • Working Standard (IS): Dilute DMC-d4 stock in 50% Methanol/Water to a fixed concentration (e.g., 500 ng/mL). This will be added to every sample.

  • Calibration Curve: Prepare serial dilutions of DMC (Target) in the same biological matrix as your samples (e.g., blank cell lysate) to range from 1 ng/mL to 2000 ng/mL.

Protocol B: Cell Lysate Extraction (Intracellular Uptake)

Objective: Quantify how much DMC effectively enters the cell to inhibit SERCA.

Step-by-Step Workflow:

  • Cell Treatment: Treat cells (e.g., Glioblastoma U87MG) with DMC for the desired timepoint.

  • Harvest: Wash cells

    
     with ice-cold PBS to remove extracellular drug. Scrape cells into 200 
    
    
    
    L PBS.
  • Lysis: Sonicate for 10 seconds on ice.

  • Spiking (CRITICAL): Add 20

    
    L of DMC-d4 Working Standard  to the lysate before any extraction occurs.
    
    • Scientific Logic:[8][9][4][10][11] Any loss of analyte during extraction will be mirrored by the loss of the deuterated standard, mathematically correcting the final result.

  • Precipitation: Add 600

    
    L cold Acetonitrile. Vortex vigorously for 1 minute.
    
  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer supernatant to LC vials for MS injection.

Extraction_Workflow Start Harvested Cell Pellet Lysis Lysis (Sonication/PBS) Start->Lysis Spike SPIKE: Add DMC-d4 IS (Correction Factor) Lysis->Spike Critical Step PPT Protein Precipitation (Add 3x Vol ACN) Spike->PPT Spin Centrifuge 14,000g @ 4°C PPT->Spin Inject Inject Supernatant LC-MS/MS Spin->Inject

Figure 2: Sample preparation workflow emphasizing the early introduction of the DMC-d4 Internal Standard.

Data Analysis & Validation Criteria

To ensure Trustworthiness (the T in E-E-A-T), your assay must meet bioanalytical method validation standards (FDA/EMA guidelines).

  • Linearity: The calibration curve (Ratio of Area

    
     / Area
    
    
    
    ) must have an
    
    
    .
  • Accuracy: Calculated concentrations of Quality Control (QC) samples must be within

    
     of the nominal value (
    
    
    
    for the Lower Limit of Quantification).
  • Matrix Factor: Compare the peak area of DMC-d4 in extracted cell lysate vs. DMC-d4 in pure solvent.

    • Acceptance: The IS response should not vary by more than 15% across different cell lines.

Troubleshooting: Deuterium Exchange

While rare on the phenyl ring, deuterium exchange can occur in highly acidic conditions. If you observe a loss of the M+4 signal and an increase in M+3:

  • Action: Increase the pH of your mobile phase (use Ammonium Acetate instead of 0.1% Formic Acid).

  • Check: Ensure the "d4" label is on the aromatic ring (stable), not on exchangeable protons (e.g., sulfonamide -NH2).

References

  • Kardosh, A., et al. (2007). "Calcium-activated endoplasmic reticulum stress as a major component of tumor cell death induced by 2,5-dimethyl-celecoxib, a non-coxib analogue of celecoxib." Cancer Research.[12]

  • Schönthal, A. H. (2006). "Direct non-cyclooxygenase-2 targets of celecoxib and their potential relevance for cancer therapy." British Journal of Cancer.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass.

  • BenchChem. (2025). "Protocol for Using Deuterated Standards in Mass Spectrometry." BenchChem Protocols.

Sources

Protocols & Analytical Methods

Method

Using 2,5-Dimethyl Celecoxib-d4 as an internal standard in LC-MS/MS

Application Note: Quantitative Bioanalysis of 2,5-Dimethyl Celecoxib (DMC) in Plasma Using LC-MS/MS with Deuterated Internal Standardization Abstract & Scope This application note details a validated protocol for the qua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 2,5-Dimethyl Celecoxib (DMC) in Plasma Using LC-MS/MS with Deuterated Internal Standardization

Abstract & Scope

This application note details a validated protocol for the quantification of 2,5-Dimethyl Celecoxib (DMC) —a non-COX-2 inhibiting analog of celecoxib with potent anti-neoplastic activity targeting the Survivin/Akt/PDK1 axis.

While structurally similar to celecoxib, DMC exhibits distinct lipophilicity and ionization characteristics. This guide introduces the use of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., celecoxib used as an IS for DMC), the d4-isotopologue compensates for matrix effects, extraction variability, and ionization suppression in Electrospray Ionization (ESI), ensuring high-confidence data for pharmacokinetic (PK) profiling.

Chemical & Physical Properties

Understanding the physicochemical landscape is crucial for extraction optimization.

PropertyAnalyte: 2,5-Dimethyl Celecoxib (DMC)Internal Standard: DMC-d4
CAS Registry 457639-26-8N/A (Custom Synthesis)
Molecular Formula C₁₈H₁₆F₃N₃O₂SC₁₈H₁₂D₄F₃N₃O₂S
Molecular Weight 395.40 g/mol 399.42 g/mol
LogP (Predicted) ~3.9 (Highly Lipophilic)~3.9
pKa (Sulfonamide) ~11.1 (Weakly Acidic)~11.1
Solubility DMSO, Methanol, Ethyl AcetateDMSO, Methanol

Key Structural Insight: DMC differs from celecoxib by the replacement of the p-tolyl moiety with a 2,5-dimethylphenyl group. The d4-labeling is typically located on the benzenesulfonamide ring or the dimethylphenyl ring. For this protocol, we assume ring-deuteration that is retained in the primary fragment ion.

Method Development Strategy

Mass Spectrometry Optimization

DMC contains a sulfonamide group, which ionizes efficiently in Negative ESI mode ([M-H]⁻) . While Positive mode ([M+H]⁺) is possible, Negative mode often yields lower background noise for sulfonamides in plasma matrices.

  • Precursor Ion Selection:

    • DMC: m/z 394.4 [M-H]⁻

    • DMC-d4: m/z 398.4 [M-H]⁻

  • Product Ion Selection:

    • The primary fragmentation pathway involves the loss of the sulfonyl group or cleavage of the pyrazole ring substituents.

    • Quantifier Transition: m/z 394.4 → 330.2 (Loss of SO₂/Rearrangement).

    • IS Transition: m/z 398.4 → 334.2.

Chromatographic Conditions

Due to the high lipophilicity (LogP ~3.9), a C18 column with high carbon load is required. A gradient elution is necessary to elute phospholipids late and prevent "carry-over" matrix effects.

Experimental Protocol

Reagents & Materials[1][2][3][4]
  • Analyte: 2,5-Dimethyl Celecoxib (>98% purity).

  • Internal Standard: 2,5-Dimethyl Celecoxib-d4 (>98% isotopic purity).

  • Matrix: Drug-free human or rat plasma (K₂EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Stock Solution Preparation
  • Master Stock (DMC): Dissolve 1 mg DMC in 1 mL DMSO to yield 1 mg/mL.

  • IS Stock (DMC-d4): Dissolve 1 mg DMC-d4 in 1 mL DMSO.

  • Working IS Solution: Dilute IS Stock in 50:50 MeOH:Water to a concentration of 200 ng/mL . Note: This concentration should target the mid-point of the calibration curve.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for DMC because it effectively removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS Solution (200 ng/mL). Vortex gently.

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Why MTBE? It forms a distinct upper organic layer and extracts lipophilic sulfonamides efficiently while leaving heme and salts in the aqueous phase.

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial.

  • Evaporation: Dry under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 ACN:Water). Vortex and transfer to LC vials.

LC-MS/MS Parameters

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH native).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 2.5 min: 95% B (Elute Analyte)

    • 3.5 min: 95% B (Wash Column)

    • 3.6 min: 30% B (Re-equilibrate)

    • 5.0 min: Stop

Mass Spectrometry:

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

  • MRM Table:

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)
DMC 394.4330.210025
DMC-d4 398.4334.210025

Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical separation of the organic phase during LLE to ensure sample cleanliness.

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Spike Add Internal Standard (DMC-d4, 10 µL) Sample->IS_Spike  Spiking Extract Liquid-Liquid Extraction (MTBE, 500 µL) IS_Spike->Extract  Solvent Add Centrifuge Centrifugation (10k rpm, 5 min) Extract->Centrifuge  Partitioning PhaseSep Phase Separation (Keep Organic Top Layer) Centrifuge->PhaseSep  Stratification Dry Evaporation (N2 Stream, 40°C) PhaseSep->Dry  Aliquot Supernatant Recon Reconstitution (80:20 ACN:H2O) Dry->Recon  Redissolve LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS  Injection

Figure 1: Step-by-step extraction and analysis workflow for 2,5-Dimethyl Celecoxib.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), the following criteria must be met:

  • Linearity: The method should be linear from 1 ng/mL to 2000 ng/mL (r² > 0.99).

  • IS Response Consistency: Plot the peak area of DMC-d4 across all samples. A deviation of >20% indicates matrix effects or pipetting errors.

  • Carry-Over Check: Inject a Double Blank (solvent only) immediately after the highest standard (ULOQ). The analyte area in the blank must be <20% of the LLOQ area.

  • Matrix Factor (MF):

    
    
    
    • Acceptance: 0.85 – 1.15. If outside this range, the d4-IS is not perfectly compensating, or the extraction is saturating.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]

  • PubChem Compound Summary for CID 10067686 (2,5-Dimethylcelecoxib). National Center for Biotechnology Information. Available at: [Link]

  • Kardosh, A., et al. (2005). "Multitarget inhibition of drug-resistant multiple myeloma cell lines by dimethyl-celecoxib (DMC)." Blood, 106(13), 4330-4338. (Provides context on DMC mechanism and concentration ranges). Available at: [Link]

  • Schramm, S., et al. (2023). "Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study." SciELO. (Reference for general celecoxib MS transitions). Available at: [Link]

Application

Quantitative analysis of 2,5-Dimethyl Celecoxib using its d4-labeled analog

Application Note: Precision Quantification of 2,5-Dimethyl Celecoxib (DMC) in Biological Matrices via LC-MS/MS Abstract 2,5-Dimethyl Celecoxib (DMC) is a structural analog of the NSAID Celecoxib that lacks cyclooxygenase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 2,5-Dimethyl Celecoxib (DMC) in Biological Matrices via LC-MS/MS

Abstract

2,5-Dimethyl Celecoxib (DMC) is a structural analog of the NSAID Celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity yet retains potent anti-tumorigenic properties through the inhibition of the Wnt/


-catenin and Akt signaling pathways. Due to its structural similarity to Celecoxib (differing only by the methylation pattern on the phenyl ring), precise chromatographic separation and mass spectrometric specificity are critical. This Application Note details a validated LC-MS/MS protocol for quantifying DMC using its specific deuterated analog, d4-DMC, as an Internal Standard (IS). The method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and ensure high sensitivity in plasma and tissue homogenates.

Introduction & Biological Context

The Analyte: DMC vs. Celecoxib

While Celecoxib is a COX-2 inhibitor, DMC acts through a distinct mechanism, making it a valuable probe for separating COX-2 dependent vs. independent anti-cancer effects. DMC targets the Wnt/


-catenin pathway  (downregulating TCF7L2) and the PDK1/Akt signaling axis , leading to the downregulation of survivin and induction of apoptosis in various cancer lines (e.g., glioblastoma, colon cancer).
  • Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (MW: 381.4)

  • DMC: 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (MW: 395.4)[1]

The Role of d4-DMC Internal Standard

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise accuracy. A stable isotope-labeled internal standard (SIL-IS), such as d4-DMC , is the gold standard for correction.

  • Principle: d4-DMC is chemically identical to DMC but 4 Daltons heavier. It co-elutes with DMC, experiencing the exact same extraction recovery and ionization environment.

  • Mechanism: The mass spectrometer differentiates them by mass-to-charge ratio (

    
    ), allowing the ratio of Analyte/IS to yield a normalized, precise concentration.
    

Biological Mechanism Visualization

The following diagram illustrates the distinct signaling pathway of DMC compared to standard COX-2 inhibitors, highlighting why specific quantification is necessary for pharmacokinetic (PK) studies.

DMC_Pathway cluster_legend Legend DMC 2,5-Dimethyl Celecoxib (DMC) COX2 COX-2 Enzyme DMC->COX2 No Inhibition PDK1 PDK1 DMC->PDK1 Inhibits Wnt Wnt/Beta-Catenin DMC->Wnt Inhibits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation TCF7L2 TCF7L2 / Survivin Akt->TCF7L2 Signaling Cascade Wnt->TCF7L2 Regulation Apoptosis Apoptosis / Tumor Suppression TCF7L2->Apoptosis Downregulation leads to key1 Direct Target key2 Downstream Effect

Figure 1: Mechanism of Action for DMC. Unlike Celecoxib, DMC bypasses COX-2 and directly targets PDK1 and Wnt pathways to induce apoptosis.

Experimental Protocol

Materials & Reagents
  • Analyte: 2,5-Dimethyl Celecoxib (>98% purity).

  • Internal Standard: d4-2,5-Dimethyl Celecoxib (d4-DMC). Note: If custom d4-DMC is unavailable, d7-Celecoxib may be used as a surrogate, though d4-DMC is preferred for exact retention time matching.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[2]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Matrix: Drug-free human/rat plasma or tissue homogenate.

Instrumentation
  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in ESI+ mode.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to ensure cleaner extracts and higher sensitivity (LLOQ).

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of d4-DMC working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid). Vortex and centrifuge briefly.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.040Initial
0.540Hold
3.095Ramp to Organic
4.095Wash
4.140Re-equilibrate
5.540End Run

Mass Spectrometry (MRM Parameters):

  • Source: Electrospray Ionization (ESI), Positive Polarity.[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
DMC 396.1

316.1 (Sulfonamide loss)3025
d4-DMC (IS) 400.1

320.13025
Celecoxib (Check)382.1

362.1 / 302.03022

Note: The "Celecoxib Check" transition is monitored during method development to confirm chromatographic separation, ensuring DMC is not misidentified as Celecoxib.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) IS Add d4-DMC IS (Internal Standard) Sample->IS Extract Add MTBE & Vortex IS->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Dry Evaporate & Reconstitute Centrifuge->Dry LC UHPLC Separation (C18 Column) Dry->LC MS QqQ MS Detection (MRM Mode) LC->MS Data Quantification (Ratio DMC/d4-DMC) MS->Data

Figure 2: Step-by-step bioanalytical workflow for DMC quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

  • Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks should appear at the retention times of DMC or d4-DMC.

  • Linearity: Calibration curve (e.g., 1–1000 ng/mL) should have an

    
    . Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (CV%) must be

      
       (20% for LLOQ).
      
    • Accuracy must be within

      
       of nominal value.
      
  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    
    • The IS-normalized MF should be close to 1.0, indicating the d4-IS is effectively compensating for ion suppression.

References

  • Kardosh, A., et al. (2005). Celecoxib activates a novel mitochondrial apoptosis signaling pathway. Cancer Research. Explains the non-COX-2 mechanisms of DMC.
  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

  • Park, M.S., et al. (2012).[4] Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma. Journal of Chromatography B . (Basis for LLE extraction protocol adaptation). Retrieved from [Link]

Sources

Method

Protocol for using 2,5-Dimethyl Celecoxib-d4 in cell culture experiments

Application Note: Quantitative Bioanalysis of Intracellular 2,5-Dimethyl Celecoxib (DMC) using the Deuterated Analog (d4) as an Internal Standard Abstract This application note details the protocol for using 2,5-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of Intracellular 2,5-Dimethyl Celecoxib (DMC) using the Deuterated Analog (d4) as an Internal Standard

Abstract

This application note details the protocol for using 2,5-Dimethyl Celecoxib-d4 (DMC-d4) in cell culture experiments. Unlike its parent compound, 2,5-Dimethyl Celecoxib (DMC) is a non-COX-2 inhibiting derivative of celecoxib that exhibits potent anti-tumorigenic effects via the downregulation of survivin, activation of ER stress, and modulation of the Wnt/


-catenin pathway.

Crucial Distinction: The deuterated analog (DMC-d4) is not intended for pharmacological treatment. Its physicochemical identity to DMC, combined with a distinct mass shift (+4 Da), makes it the ideal Internal Standard (IS) for quantifying intracellular drug uptake and metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol outlines the workflow for treating cells with DMC and subsequently using DMC-d4 to normalize extraction efficiency and matrix effects during bioanalysis.

Molecule Profile & Mechanism

To ensure experimental success, one must understand the chemical relationship between the Analyte (DMC) and the Standard (DMC-d4).

FeatureAnalyte: 2,5-Dimethyl Celecoxib Internal Standard: 2,5-Dimethyl Celecoxib-d4
Role Pharmacological Agent (Drug)Metrological Reference (Normalizer)
CAS 457639-26-8N/A (Isotope Labeled)
MW 395.40 g/mol ~399.42 g/mol (+4 Da shift)
Solubility DMSO (>20 mg/mL); Insoluble in waterDMSO (>20 mg/mL)
Target mPGES-1, Survivin, ER Stress (Non-COX-2)None (Used for Quantitation only)
Detection LC-MS/MS (Precursor m/z ~396)LC-MS/MS (Precursor m/z ~400)

Experimental Logic: The Internal Standard Principle

In cell culture bioanalysis, variations occur due to pipetting errors, incomplete cell lysis, and "matrix effects" (cellular debris suppressing ionization in the mass spectrometer).

The Protocol Logic:

  • Treatment: Cells are treated only with the drug (DMC).

  • Spiking: The IS (DMC-d4) is added to the cell lysate immediately after harvest but before processing.

  • Normalization: Since DMC and DMC-d4 share identical solubility and extraction properties, any loss of DMC during processing is mirrored by DMC-d4. The final ratio of Drug/IS provides the corrected concentration.

Protocol Phase 1: Cell Culture & Treatment

Objective: To treat cells with 2,5-Dimethyl Celecoxib while maintaining cell viability against solvent toxicity.

Reagents:

  • 2,5-Dimethyl Celecoxib (Solid powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Cell Culture Media (e.g., DMEM/RPMI + 10% FBS)

Procedure:

  • Stock Preparation (Drug): Dissolve 2,5-Dimethyl Celecoxib in anhydrous DMSO to create a 50 mM Stock Solution . Vortex until completely clear.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells (e.g., HCT-116, U87MG) in 6-well plates. Allow attachment for 24 hours.

  • Treatment: Dilute the 50 mM stock into fresh, warm media to the desired final concentration (typically 10–50

    
    M).
    
    • Critical Control: Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Vehicle Control: Treat one set of wells with DMSO only (matched concentration).

  • Incubation: Incubate cells for the required timepoint (e.g., 24, 48, 72 hours).

Protocol Phase 2: Sample Preparation (Lysis & Extraction)

Objective: To extract the intracellular drug and introduce the DMC-d4 Internal Standard.

Reagents:

  • Internal Standard Stock: 2,5-Dimethyl Celecoxib-d4 (1 mg/mL in DMSO).

  • IS Working Solution: Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

  • Lysis/Precipitation Solvent: Ice-cold Acetonitrile (ACN) or Methanol (MeOH).

  • Wash Buffer: Ice-cold PBS (Phosphate Buffered Saline).

Step-by-Step Workflow:

  • Harvest & Wash:

    • Aspirate culture media completely.

    • Wash cells 3x with ice-cold PBS (1 mL/well) to remove extracellular drug. Failure to wash thoroughly will result in false positives from residual media.

  • Lysis & Spiking (The Critical Step):

    • Add 500

      
      L  of the IS Working Solution (Cold ACN + DMC-d4)  directly to the cells in the well.
      
    • Mechanism:[1][2][3][4] The organic solvent lyses the cell membrane and precipitates proteins immediately, locking the metabolic state. The DMC-d4 is now present at a known, constant concentration in every sample.

  • Collection:

    • Scrape the cells using a cell scraper.

    • Transfer the lysate (slurry) to a 1.5 mL microcentrifuge tube.

  • Extraction:

    • Vortex vigorously for 1 minute.

    • Sonicate for 5 minutes (optional, improves recovery).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Transfer:

    • Transfer the clear supernatant to an LC-MS vial.

    • Optional: If sensitivity is low, evaporate the supernatant under nitrogen gas and reconstitute in 100

      
      L of Mobile Phase (50:50 Water:ACN).
      

Protocol Phase 3: LC-MS/MS Analysis

Objective: Quantify the ratio of DMC to DMC-d4.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo) coupled to UHPLC.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 2 mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30% Initial
0.50 30% Load
3.00 95% Elution of DMC/DMC-d4
4.00 95% Wash
4.10 30% Re-equilibration

| 6.00 | 30% | Stop |

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode (Electrospray Ionization).[4]

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
DMC (Analyte) 396.4 [M+H]

Optimize (e.g., ~316 or ~282)Loss of sulfonamide/methyls
DMC-d4 (IS) 400.4 [M+H]

Optimize (e.g., ~320 or ~286)Shifted +4 Da

Note: Exact product ions must be determined via direct infusion tuning of the specific standards, as fragmentation patterns can vary by instrument voltage.

Workflow Visualization

The following diagram illustrates the critical integration point of the Internal Standard (DMC-d4) to ensure data integrity.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Extraction & Spiking cluster_2 Phase 3: Analysis Cells Live Cells (6-well plate) Drug Add Analyte: 2,5-Dimethyl Celecoxib Cells->Drug Incubate Incubate (24-72h) Drug->Incubate Wash PBS Wash (Remove Extracellular Drug) Incubate->Wash IS_Spike SPIKE INTERNAL STANDARD (Add DMC-d4 in Cold ACN) Wash->IS_Spike Lysis Cell Lysis & Protein Precipitation IS_Spike->Lysis Centrifuge Centrifuge (14,000g) Lysis->Centrifuge Supernatant Supernatant (Contains Drug + IS) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Result Quantification: Area(Drug) / Area(IS) LCMS->Result

Caption: Workflow demonstrating the precise introduction of DMC-d4 during the lysis step to correct for extraction variability.

Data Calculation & Validation

Quantification Formula:



Calculate the concentration of DMC in the cell lysate using a calibration curve prepared in blank cell matrix (or solvent, if matrix effects are negligible) plotting Response Ratio vs. Concentration .

Validation Criteria (Self-Validating System):

  • Retention Time Match: The DMC and DMC-d4 peaks should co-elute (overlap perfectly) or show a very slight shift (<0.1 min) due to the deuterium isotope effect. If they are widely separated, the method is invalid.

  • IS Stability: The peak area of DMC-d4 should be consistent across all samples (CV < 15%). A drastic drop in IS area in a specific sample indicates a pipetting error or severe matrix suppression in that specific well.

References

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy.[2][5] Neurosurgical Focus, 20(4), E21.

  • BenchChem. (2025).[6] Protocol for Using Deuterated Standards in Mass Spectrometry. BenchChem Application Notes.

  • Park, M. S., et al. (2012).[7] Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma. Journal of Chromatography B, 902, 137-141.[7]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Guides.

  • Sigma-Aldrich. (2024). 2,5-Dimethyl-celecoxib Product Information & Solubility Data. Merck/Sigma-Aldrich.

Sources

Application

Application Note: Quantitative Profiling of 2,5-Dimethyl Celecoxib (DMC) in Cancer Cell Lines Using Isotope Dilution Mass Spectrometry

Abstract 2,5-Dimethyl Celecoxib (DMC) is a non-COX-2 inhibitory analog of the NSAID Celecoxib.[1][2][3][4][5] It serves as a critical chemical probe for distinguishing cyclooxygenase-2 (COX-2) dependent mechanisms from o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Dimethyl Celecoxib (DMC) is a non-COX-2 inhibitory analog of the NSAID Celecoxib.[1][2][3][4][5] It serves as a critical chemical probe for distinguishing cyclooxygenase-2 (COX-2) dependent mechanisms from off-target anti-neoplastic effects, specifically the downregulation of the Wnt/


-catenin pathway and induction of ER stress. This guide details the application of 2,5-Dimethyl Celecoxib-d4  (DMC-d4), a deuterium-labeled internal standard, to establish robust intracellular pharmacokinetic (PK) profiles. By utilizing DMC-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, researchers can precisely correct for matrix effects and recovery losses during cell lysis, ensuring that phenotypic observations (e.g., apoptosis) are accurately correlated with intracellular drug concentrations.

Scientific Background & Mechanism

The "Non-Coxib" Paradox

Celecoxib was originally designed to target COX-2.[5][6][7][8] However, at higher concentrations (


), it induces apoptosis in cancer cells lacking COX-2 expression. To investigate this, 2,5-Dimethyl Celecoxib (DMC)  was developed by modifying the phenyl moiety of Celecoxib.
  • Structural Modification: Addition of a methyl group creates steric hindrance that abolishes binding to the COX-2 active site (

    
    ).
    
  • Retained Activity: DMC retains the ability to bind TCF7L2 (transcription factor 7-like 2), degrading it and inhibiting Wnt/

    
    -catenin signaling. It also triggers the Unfolded Protein Response (UPR) via GRP78  and CHOP .
    
The Role of the Deuterated Standard (DMC-d4)

In complex biological matrices like cell lysates, ion suppression can severely skew quantitative data. 2,5-Dimethyl Celecoxib-d4 incorporates four deuterium atoms on the phenyl ring.

  • Physicochemical Identity: It shares the exact retention time and extraction recovery as non-deuterated DMC.

  • Mass Discrimination: It is distinct by +4 Da in mass spectrometry, allowing it to act as a normalizing "ruler" for every sample.

Mechanism DMC 2,5-Dimethyl Celecoxib (Drug) Cell Cancer Cell Entry DMC->Cell Passive Diffusion DMC_d4 2,5-Dimethyl Celecoxib-d4 (Internal Standard) DMC_d4->Cell Spiked into Lysate (Quantification Only) COX2 COX-2 Enzyme Cell->COX2 No Binding ER Endoplasmic Reticulum Cell->ER Aggravates Stress TCF TCF7L2 Degradation Cell->TCF Target Engagement Apoptosis Apoptosis (Survivin u2193) ER->Apoptosis UPR Activation TCF->Apoptosis Wnt Suppression

Figure 1: Mechanism of Action for DMC vs. the analytical role of DMC-d4. Note the lack of COX-2 interaction.[1][5][7][9][10][11]

Experimental Protocol: Intracellular Quantitation

Objective: Determine the intracellular concentration of DMC in HeLa or HCT-116 cells after 24-hour treatment.

Materials
  • Analyte: 2,5-Dimethyl Celecoxib (Purity >98%).[3]

  • Internal Standard: 2,5-Dimethyl Celecoxib-d4 (Isotopic Purity

    
     99 atom % D).
    
  • Matrix: Cancer cell lines (e.g., HCT-116, HeLa).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Reagent Preparation
  • Stock Solutions: Dissolve DMC and DMC-d4 separately in DMSO to 10 mM.

  • Working Standard (WS): Dilute DMC stock in 50% ACN to create a curve: 10, 50, 100, 500, 1000, 5000 nM.

  • Internal Standard Solution (IS-Spike): Dilute DMC-d4 to a fixed concentration of 200 nM in 100% Acetonitrile. Note: This ACN solution will also serve as the protein precipitation agent.

Cell Treatment & Sample Extraction
  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Allow attachment (24h).
    
  • Treatment: Treat cells with DMC (e.g., 50

    
    ) for designated timepoints.[12] Include a DMSO vehicle control.
    
  • Washing (Critical): Aspirate media. Wash cells

    
     with ice-cold PBS to remove extracellular drug.
    
    • Expert Tip: Incomplete washing is the #1 cause of false positives in uptake studies.

  • Lysis & Spiking:

    • Add 500

      
       of IS-Spike Solution  (ACN + 200 nM DMC-d4) directly to the well.
      
    • Scrape cells immediately. The organic solvent lyses the cells and precipitates proteins simultaneously.

  • Extraction:

    • Transfer lysate to microcentrifuge tubes.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000

      
       for 10 min at 4°C.
      
    • Transfer supernatant to LC vials.

LC-MS/MS Method Development

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold 95% B

    • 4.1 min: Re-equilibrate 5% B.

Mass Spectrometry Parameters (MRM)

Since DMC is a sulfonamide, it ionizes well in Negative Electrospray Ionization (ESI-) mode, though Positive mode (ESI+) is also viable depending on the instrument. Note: Parameters below are for ESI+ based on protonation of the pyrazole nitrogen.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
2,5-DMC 396.4

316.025Analyte
2,5-DMC-d4 400.4

320.025Internal Standard
  • Logic: The transition

    
     corresponds to the loss of the sulfonamide group (
    
    
    
    , ~80 Da), a common fragmentation for celecoxib-class drugs. The d4 variant shifts the parent by +4, and if the deuterium is on the stable phenyl ring retained in the fragment, the product shifts to 320.

Data Analysis & Validation

To ensure scientific integrity, calculate the Response Ratio for every sample:



Quantitative Output

Interpolate the Response Ratio of the cell lysates against the Standard Curve (prepared in blank cell lysate matrix if possible, or solvent standards if matrix effect is negligible).

Matrix Effect Validation

Compare the peak area of DMC-d4 in the cell lysate samples vs. DMC-d4 in pure acetonitrile.

  • Suppression: If Lysate Area < Solvent Area, ion suppression is occurring.

  • Correction: Because DMC and DMC-d4 co-elute, the suppression affects both equally. The ratio remains valid. This is the primary value of using the deuterated standard.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Step1 Cell Culture Treatment (DMC 50uM) Step2 Wash PBS x3 (Remove Extracellular Drug) Step1->Step2 Step3 Add Extraction Buffer (ACN + DMC-d4 IS) Step2->Step3 Step4 Centrifuge & Collect Supernatant Step3->Step4 Step5 Inject into LC-MS/MS (MRM Mode) Step4->Step5 Step6 Detect Pairs: 396->316 (DMC) 400->320 (DMC-d4) Step5->Step6

Figure 2: Analytical workflow for intracellular quantification.

Summary of Applications

ApplicationBiological QuestionRole of DMC-d4
Intracellular PK Does the drug penetrate the membrane?Corrects for extraction efficiency from cell pellets.
Sub-cellular Fractionation Is the drug localizing to the ER?Normalizes variations in mitochondrial/cytosolic fraction volumes.
Drug Resistance Studies Do resistant cells efflux DMC?Enables precise comparison of intracellular levels between WT and Resistant lines (e.g., P-gp overexpression).

References

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy.[7] Neurosurgical Focus, 20(4), 1-7.

  • Kardosh, A., et al. (2005). Multitarget inhibition of drug-resistant multiple myeloma cell lines by dimethyl-celecoxib (DMC), a non-COX-2 inhibitory analog of celecoxib.[2][3] Blood, 106(13), 4330-4338.[2]

  • Cayman Chemical. 2,5-dimethyl Celecoxib Product Information. Cayman Chemical Product Database.

  • Pyrko, P., et al. (2007). The unfolded protein response regulator GRP78/BiP as a novel target for increasing chemosensitivity in malignant gliomas. Cancer Research, 67(20), 9809-9816.

  • MedChemExpress. Celecoxib-d4 (Internal Standard) Product Information.

Sources

Method

How to prepare stock solutions of 2,5-Dimethyl Celecoxib-d4

Application Note: Precision Preparation of 2,5-Dimethyl Celecoxib-d4 Stock Solutions for Bioanalytical Quantitation Abstract & Scope This guide outlines the rigorous methodology for preparing, storing, and verifying stoc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 2,5-Dimethyl Celecoxib-d4 Stock Solutions for Bioanalytical Quantitation

Abstract & Scope

This guide outlines the rigorous methodology for preparing, storing, and verifying stock solutions of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) .

2,5-Dimethyl Celecoxib (DMC) is a structural analog of celecoxib that lacks COX-2 inhibitory activity but retains potent anti-tumor properties via non-COX-2 pathways (e.g., survivin downregulation, ER stress induction). The deuterated form, DMC-d4 , is the critical Internal Standard (IS) required for normalizing matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.

Critical Warning: Unlike general reagents, DMC-d4 is a high-value stable isotope. Inaccurate preparation directly compromises the quantitation of the entire study. This protocol prioritizes gravimetric accuracy and isotopic stability .

Physicochemical Profile & Solubility Strategy[1][2][3][4][5][6]

Before uncapping the vial, understand the molecule's behavior. DMC is a lipophilic sulfonamide derivative. It is practically insoluble in water, making organic solvent selection the single most critical decision in stock preparation.

Table 1: Solubility & Stability Profile of 2,5-Dimethyl Celecoxib-d4

Solvent SystemSolubility LimitStability (at -20°C)Application
DMSO (Anhydrous) ~20 mg/mL High (6-12 months) Primary Stock Solution
Ethanol (100%)~25 mg/mLModerate (1-3 months)Secondary Stock / Spiking
Methanol (LC-MS Grade)~10-15 mg/mLModerate (1-3 months)Working Dilutions
Water / PBS< 0.01 mg/mLVery Low (< 24 hours)DO NOT USE for Stocks

Scientific Rationale:

  • Why DMSO? DMSO (Dimethyl sulfoxide) is the universal solvent for this class of pyrazoles. It prevents precipitation upon freezing and minimizes adsorption to glass/plastic surfaces compared to methanol.

  • The "Water Crash" Risk: DMC is highly hydrophobic. Adding water directly to a high-concentration stock will cause immediate, often microscopic, precipitation, leading to silent concentration errors.

Protocol A: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration "Master Stock" (S1).

Materials:

  • 2,5-Dimethyl Celecoxib-d4 (Solid standard, >98% isotopic purity).

  • Solvent: DMSO (Anhydrous, ≥99.9%).

  • Vessel: Amber glass vial (Silanized/Deactivated preferred to minimize adsorption).

  • Balance: Analytical microbalance (readability 0.01 mg).

Step-by-Step Methodology:

  • Static Control: Sulfonamide powders are prone to static charge. Use an anti-static gun or polonium strip on the vial and spatula before weighing.

  • Gravimetric Weighing:

    • Place the clean amber vial on the balance and tare.

    • Weigh approximately 1.0 to 2.0 mg of DMC-d4 directly into the vial.

    • Record the exact mass (e.g., 1.05 mg). Do not attempt to hit "1.00 mg" exactly; calculating the volume based on the actual mass is more accurate than manipulating the powder excessively.

  • Solvent Addition (Gravimetric Correction):

    • Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL .

    • Formula:

      
      
      
    • Pipette the calculated volume of DMSO into the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonication: Sonicate for 5 minutes at room temperature.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear with no floating particulates.

  • Storage:

    • Flush the headspace with Nitrogen or Argon gas to prevent oxidation.

    • Cap tightly with a PTFE-lined cap.

    • Label as "DMC-d4 Master Stock [1 mg/mL]" with the preparation date.

    • Store at -20°C or -80°C .

Protocol B: Working Standard Preparation

Objective: Create a working solution (e.g., 100 ng/mL) for spiking into biological matrices.

Workflow Logic: Never dilute directly from DMSO stock to 100% Aqueous buffer. Use an Intermediate Stock in Methanol or Acetonitrile to bridge the polarity gap.

Dilution Scheme (Example):

Solution IDSourceDiluentDilution FactorFinal Conc.
S1 (Master) Solid PowderDMSO-1,000,000 ng/mL (1 mg/mL)
S2 (Intermed) 10

L of S1
Methanol1:10010,000 ng/mL
S3 (Working) 100

L of S2
50:50 MeOH:H2O1:100100 ng/mL

Critical Technique: When preparing S3 , add the organic solvent portion first, then the aqueous portion, to ensure the hydrophobic DMC-d4 remains in solution during the mixing phase.

Quality Control: The "Cross-Signal" Verification

Before using the stock for sample analysis, you must validate that the deuterated standard does not interfere with the native analyte (DMC) channel, and vice-versa.

Experiment:

  • Blank Injection: Inject pure mobile phase. (Expect: No peaks).

  • IS Only Injection: Inject DMC-d4 Working Solution (S3).

    • Check: Monitor the transition for Native DMC (unlabeled).

    • Acceptance Criteria: Signal in the Native channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high signal is observed, your "d4" standard may contain significant "d0" impurities.

  • Native Only Injection: Inject a high concentration of non-deuterated DMC.

    • Check: Monitor the transition for DMC-d4.

    • Acceptance Criteria: Signal in the IS channel must be < 5% of the average IS response .

Process Visualization

The following diagram illustrates the critical decision pathways and workflow for preparing the stock solutions.

DMC_Preparation_Workflow Start Solid DMC-d4 (Powder) Weigh Step 1: Weighing (Analytical Balance) Start->Weigh Anti-static Solvent Step 2: Solvent Choice (DMSO Preferred) Weigh->Solvent Gravimetric Calc Dissolve Step 3: Dissolution (Vortex + Sonicate) Solvent->Dissolve QC_Check QC: Isotopic Purity (LC-MS Infusion) Dissolve->QC_Check Verification QC_Check->Start Fail (Impure) Stock Master Stock (1 mg/mL, -80°C) QC_Check->Stock Pass Working Working Solution (MeOH/Water Dilution) Stock->Working Serial Dilution

Caption: Workflow for the gravimetric preparation and validation of 2,5-Dimethyl Celecoxib-d4 stock solutions.

References

  • Cayman Chemical. (2022).[1] 2,5-dimethyl Celecoxib Product Information & Solubility Data.

  • Schönthal, A. H., et al. (2007). "Potent multi-target anti-tumor activity of a celecoxib derivative, 2,5-dimethyl-celecoxib (DMC), that lacks COX-2 inhibitory activity."[2][3] Cancer Research.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standard Stability).

  • Sigma-Aldrich. (2023).[4] 2,5-Dimethyl-celecoxib Product Datasheet (Solubility in DMSO).

Sources

Application

Application Note: Precision Bioanalysis and Pharmacokinetics of 2,5-Dimethyl Celecoxib (DMC) in Glioblastoma Research

Introduction: The Non-Coxib Alternative in GBM Glioblastoma (GBM) remains the most aggressive primary brain malignancy, characterized by rapid progression and resistance to standard temozolomide (TMZ) therapy.[1][2] 2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Non-Coxib Alternative in GBM

Glioblastoma (GBM) remains the most aggressive primary brain malignancy, characterized by rapid progression and resistance to standard temozolomide (TMZ) therapy.[1][2] 2,5-Dimethyl Celecoxib (DMC) has emerged as a critical investigational compound. Unlike its parent molecule, Celecoxib, DMC lacks cyclooxygenase-2 (COX-2) inhibitory activity, thereby avoiding the cardiovascular side effects associated with COX-2 inhibition while retaining potent anti-tumorigenic properties.

However, the translation of DMC from petri dish to patient is hindered by the Blood-Brain Barrier (BBB) . To validate DMC’s efficacy, researchers must rigorously quantify its concentration within the brain parenchyma.

The Role of 2,5-Dimethyl Celecoxib-d4 (DMC-d4): DMC-d4 is the deuterium-labeled stable isotope of DMC. It is not the therapeutic agent; it is the analytical gold standard required for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In complex matrices like brain homogenate, ion suppression can skew results. DMC-d4, having identical chemical properties but a distinct mass shift (+4 Da), corrects for extraction efficiency and matrix effects, ensuring data integrity.

Mechanistic Context: Why Quantify DMC?

Before detailing the quantification protocols, it is essential to understand the therapeutic targets that necessitate this research. DMC functions through mechanisms distinct from COX-2 inhibition, primarily targeting the CIP2A/PP2A/Akt axis and inducing ER Stress .

Diagram 1: DMC Mechanism of Action in Glioblastoma

This diagram illustrates the multi-modal signaling cascade triggered by DMC, leading to GBM cell death.

DMC_Mechanism DMC 2,5-Dimethyl Celecoxib (DMC) CIP2A CIP2A (Oncoprotein) DMC->CIP2A Inhibits PP2A PP2A (Tumor Suppressor) DMC->PP2A Restores Activity ER Endoplasmic Reticulum (ER) DMC->ER Induces Stress TCF TCF/LEF (Wnt Transcription) DMC->TCF Downregulates CIP2A->PP2A Inhibits (Normal State) Akt p-Akt (Survival Signal) PP2A->Akt Dephosphorylates PP2A->Akt Inhibits Apoptosis Apoptosis & Autophagy Akt->Apoptosis Blocks (Normal State) TumorGrowth Tumor Growth Arrest Akt->TumorGrowth Reduced Signaling GRP78 GRP78/BiP (Chaperone) ER->GRP78 Upregulates CHOP CHOP (Apoptosis Mediator) GRP78->CHOP Activates CHOP->Apoptosis Promotes TCF->TumorGrowth Promotes (Normal State)

Caption: DMC inhibits CIP2A (restoring PP2A activity) and triggers ER stress, converging on apoptosis.

Protocol: LC-MS/MS Method Development using DMC-d4

Objective: To establish a sensitive, robust method for quantifying DMC in mouse plasma and brain tissue. Principle: Isotope Dilution Mass Spectrometry (IDMS).

Materials
  • Analyte: 2,5-Dimethyl Celecoxib (DMC).[3][4]

  • Internal Standard (IS): 2,5-Dimethyl Celecoxib-d4 (DMC-d4).

  • Matrix: CD-1 Mouse Plasma (K2EDTA) and Brain Homogenate.

  • Columns: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

Step-by-Step Methodology
1. Stock Solution Preparation
  • DMC Stock: Dissolve 1 mg DMC in 1 mL Methanol (1 mg/mL).

  • DMC-d4 (IS) Stock: Dissolve 1 mg DMC-d4 in 1 mL Methanol.

  • Working IS Solution: Dilute DMC-d4 to a fixed concentration (e.g., 500 ng/mL) in 50% Methanol. Critical: This concentration must be added consistently to every sample.

2. Sample Extraction (Protein Precipitation)

This method is preferred for brain tissue due to high lipid content.

  • Aliquot: Transfer 50 µL of plasma or brain homogenate (1:3 w/v in PBS) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of DMC-d4 Working Solution to all samples (Standards, QCs, and Unknowns).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.

  • Supernatant: Transfer 100 µL of the supernatant to an LC vial with insert.

  • Dilution (Optional): If the curve is non-linear, dilute 1:1 with water to improve peak shape.

3. LC-MS/MS Conditions (Suggested)
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Multiple Reaction Monitoring):

    • DMC: m/z 380.1 → 316.0 (Quantifier).

    • DMC-d4: m/z 384.1 → 320.0 (Quantifier).

    • Note: The +4 Da shift in the parent and product ions ensures no cross-talk.

Application: Blood-Brain Barrier (BBB) Permeability Study[1]

Context: Efficacy in GBM is futile if the drug cannot cross the BBB. This protocol defines how to calculate the Brain-to-Plasma ratio (


).
Experimental Design
  • Subjects: Athymic Nude Mice bearing orthotopic U87MG GBM xenografts.

  • Dosing: DMC administered via oral gavage (PO) or IP injection (e.g., 50 mg/kg).

  • Timepoints: 0.5, 1, 2, 4, 8, 24 hours post-dose (n=3 per timepoint).

Perfusion Protocol (CRITICAL)

To distinguish between drug inside the brain tissue and drug stuck in the brain capillaries, perfusion is mandatory.

  • Anesthetize mouse (Ketamine/Xylazine).

  • Open the thoracic cavity to expose the heart.

  • Insert a needle into the left ventricle; cut the right atrium.

  • Perfuse with 20-30 mL of ice-cold saline until the liver clears and fluid exiting the atrium is clear.

  • Harvest the brain immediately.

Data Analysis & Presentation

Calculate the concentration of DMC using the peak area ratio of (DMC / DMC-d4).

Table 1: Representative Pharmacokinetic Data Structure

ParameterPlasma (

)
Brain Tissue (

)
Unit

2.02.5hr

1500 ± 120450 ± 45ng/mL (or ng/g)

85002100ng*hr/mL
Half-life (

)
4.25.1hr
BBB Penetration (

)
N/A0.25 Ratio (

)

Interpretation: A


 of 0.25 indicates that 25% of the systemic drug exposure reaches the brain parenchyma. For GBM drugs, a ratio >0.2 is generally considered promising for further development.

Workflow Visualization: The Analytical Loop

This diagram summarizes the self-validating workflow using DMC-d4 to ensure data integrity.

Diagram 2: Bioanalytical Workflow for GBM Samples

Visualizing the extraction and quantification logic.

Bioanalysis_Workflow Sample GBM Tissue / Plasma (Contains DMC) Spike Spiking (Mix Sample + IS) Sample->Spike IS Internal Standard (DMC-d4) IS->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract Centrifuge Centrifugation (Remove Debris) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS SignalDMC Signal: DMC (Variable Matrix Effect) LCMS->SignalDMC SignalD4 Signal: DMC-d4 (Identical Matrix Effect) LCMS->SignalD4 Ratio Calculate Ratio (Area DMC / Area D4) SignalDMC->Ratio SignalD4->Ratio Normalizes Result Final Concentration (Corrected) Ratio->Result

Caption: DMC-d4 normalizes matrix effects, ensuring that signal suppression in brain tissue does not yield false negatives.

Troubleshooting & Validation Criteria

To ensure Scientific Integrity , the method must pass these checks (per FDA Bioanalytical Guidelines):

  • Linearity:

    
     for the calibration curve (1 ng/mL to 2000 ng/mL).
    
  • Accuracy: Calculated concentration of Quality Control (QC) samples must be within ±15% of nominal value.

  • IS Response: The peak area of DMC-d4 should be consistent across all samples (CV < 5%). If DMC-d4 signal drops significantly in brain samples compared to water standards, it indicates severe matrix suppression—dilute the sample further.

References

  • Li, D., et al. (2021). "2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis." Journal of Molecular Neuroscience. Link

  • Kardosh, A., et al. (2008). "Aggravated Endoplasmic Reticulum Stress as a Basis for Enhanced Glioblastoma Cell Killing by Bortezomib in Combination with Celecoxib or Its Non-Coxib Analogue, 2,5-Dimethyl-Celecoxib."[5] Cancer Research.[5][6] Link

  • Majchrzak-Celińska, A., et al. (2021). "Synergistic combination of cannabidiol and celecoxib or 2,5-dimethylcelecoxib exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness." Frontiers in Pharmacology. Link

  • BenchChem. "Quantification of Celecoxib in Human Plasma by LC-MS/MS." (Methodology adapted for DMC analogs). Link

  • Schönthal, A.H. (2006). "Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy." Neurosurgical Focus. Link

Sources

Method

Utilizing 2,5-Dimethyl Celecoxib-d4 in leukemia cell studies

Application Note: Precision Quantification and Mechanistic Profiling of 2,5-Dimethyl Celecoxib (DMC) in Leukemia Models Executive Summary This guide details the application of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) as a stab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification and Mechanistic Profiling of 2,5-Dimethyl Celecoxib (DMC) in Leukemia Models

Executive Summary

This guide details the application of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) as a stable isotope internal standard (IS) for the rigorous study of 2,5-Dimethyl Celecoxib (DMC) in leukemia cell lines (e.g., K562, U937, Jurkat).

Unlike its parent compound Celecoxib, DMC is a non-coxib analogue that lacks COX-2 inhibitory activity but exhibits potent anti-leukemic properties through Endoplasmic Reticulum (ER) stress , survivin downregulation , and AMPK activation . The use of the deuterated isotopolog, DMC-d4, is critical for correcting matrix effects during the quantification of intracellular drug accumulation, ensuring that phenotypic observations (apoptosis, cell cycle arrest) are accurately correlated with intracellular drug concentrations.

Scientific Rationale & Mechanism

The "Non-Coxib" Advantage in Leukemia

Standard Celecoxib induces apoptosis via COX-2 inhibition.[1] However, many leukemia subtypes (e.g., CML, AML) are sensitive to Celecoxib through COX-2 independent pathways . DMC was developed to isolate these pathways. It bypasses COX-2 entirely to target:

  • ER Stress: Triggers the Unfolded Protein Response (UPR), upregulating GRP78 and CHOP/GADD153.

  • Wnt/

    
    -catenin:  Downregulates TCF7L2-mediated transcription.
    
  • Mcl-1 & Survivin: Suppresses anti-apoptotic proteins essential for leukemic survival.

Why Utilize DMC-d4?

In leukemia cell lysates, high concentrations of lipids and proteins cause significant ion suppression in LC-MS/MS analysis.

  • External Standards fail: They cannot account for extraction losses or ionization variability in the complex lysate matrix.

  • DMC-d4 Solution: As a stable isotopolog, DMC-d4 co-elutes with DMC and experiences the exact same matrix effects. Its mass shift (+4 Da) allows distinct detection, providing a self-validating ratiometric quantification system.

Pathway Visualization

The following diagram illustrates the COX-2 independent mechanism of DMC in leukemia cells and the analytical workflow using DMC-d4.

DMC_Mechanism_Workflow cluster_mechanism Biological Mechanism (Leukemia Cell) cluster_analysis Analytical Workflow (LC-MS/MS) DMC_Drug 2,5-Dimethyl Celecoxib (DMC) COX2 COX-2 Inhibition (INACTIVE) DMC_Drug->COX2 No Effect ER_Stress ER Stress Response (Ca2+ Leakage) DMC_Drug->ER_Stress Induces Survivin Survivin/Mcl-1 Downregulation DMC_Drug->Survivin Inhibits UPR UPR Activation (GRP78, CHOP) ER_Stress->UPR Apoptosis Apoptosis (Caspase-4/3) UPR->Apoptosis Survivin->Apoptosis Lysate Leukemia Cell Lysate (Complex Matrix) Spike Spike Internal Standard (DMC-d4) Lysate->Spike Extraction Protein Precipitation (ACN/MeOH) Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Quantification (Area Ratio DMC/DMC-d4) LCMS->Quant

Caption: DMC induces apoptosis via ER stress (independent of COX-2). DMC-d4 is spiked into lysates to normalize extraction and ionization for precise quantification.

Protocol 1: Intracellular Quantification of DMC

Objective: Determine the intracellular concentration of DMC in suspension leukemia cells (K562/HL-60) using DMC-d4 as the Internal Standard.

Materials
  • Analyte: 2,5-Dimethyl Celecoxib (DMC).[1][2][3][4][5][6]

  • Internal Standard: 2,5-Dimethyl Celecoxib-d4 (DMC-d4).

  • Matrix: Leukemia cell suspension (

    
     cells/sample).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often used for plasma, but protein precipitation is more efficient for recovering intracellular drugs bound to organelle membranes in cell lysates.

  • Harvest: Centrifuge leukemia cells (

    
    ) at 1,500 rpm for 5 min. Wash 2x with ice-cold PBS to remove extracellular drug.
    
  • Lysis: Resuspend the pellet in 200 µL of Methanol:Water (80:20) .

    • Note: Avoid detergents (RIPA/SDS) as they suppress MS signals.

  • Spike IS: Add 20 µL of DMC-d4 Working Solution (1 µg/mL in MeOH) to the lysate.

    • Critical Step: Spiking before high-speed centrifugation ensures the IS corrects for protein binding losses.

  • Disruption: Vortex vigorously for 1 min; sonicate for 5 min (ice bath).

  • Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Recovery: Transfer supernatant to an LC vial. Inject 5 µL.

LC-MS/MS Parameters

DMC is a sulfonamide derivative.[2] While many protocols use Positive Mode (


), Negative Mode (

)
often yields lower background noise for sulfonamides in complex biological matrices.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 40% B to 90% B over 3 min.

Mass Spectrometry (MRM Transitions):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Polarity
DMC (Analyte) 394.4330.225Negative
DMC-d4 (IS) 398.4334.225Negative

Note: The product ion usually corresponds to the loss of the sulfonamide group (


, -64 Da).

Protocol 2: Mechanistic Validation (ER Stress)

Objective: Confirm that the quantified DMC levels correlate with ER stress induction, validating the COX-2 independent mechanism.

  • Treatment: Treat K562 cells with DMC (10–50 µM) for 6, 12, and 24 hours.

  • Control: Use Celecoxib (50 µM) as a comparator; DMC should induce significantly higher ER stress markers than Celecoxib in COX-2 null environments.

  • Western Blot Targets:

    • GRP78 (BiP): Upregulation indicates UPR activation.

    • CHOP (GADD153): Pro-apoptotic transcription factor downstream of ER stress.

    • Cleaved Caspase-4: Specific marker for ER-stress induced apoptosis in humans.

  • Data Correlation: Plot Intracellular DMC Concentration (from Protocol 1) vs. CHOP Expression (Fold Change). A linear correlation confirms dose-dependent ER stress engagement.

Data Presentation & Troubleshooting

Expected Results (Quantification)
ParameterSpecification
Linearity (

)

(Range: 10 ng/mL – 5000 ng/mL)
Recovery

(Normalized by DMC-d4)
Matrix Effect

(IS-normalized Matrix Factor)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Intensity Ion Suppression from lipids.Switch from Protein Precipitation to Liquid-Liquid Extraction (using MTBE).
RT Shift between DMC & DMC-d4 Deuterium isotope effect.Slight shifts are normal. Ensure integration windows are wide enough.
High Background Source contamination.Clean the ESI source cone; use fresh Ammonium Acetate buffer.

References

  • Sobolewski, C., et al. (2015). "2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells."[1][5] Journal of Pharmacology and Experimental Therapeutics.

  • Schönthal, A. H., et al. (2008). "Aggravated Endoplasmic Reticulum Stress as a Basis for Enhanced Glioblastoma Cell Killing by Bortezomib in Combination with Celecoxib or Its Non-Coxib Analogue, 2,5-Dimethyl-Celecoxib."[8] Cancer Research.[4][9]

  • Kardosh, A., et al. (2007). "Calcium-activated endoplasmic reticulum stress as a major component of tumor cell death induced by 2,5-dimethyl-celecoxib, a non-coxib analogue of celecoxib." Cancer Research.[4][9]

  • BenchChem. "Quantification of Celecoxib in Human Plasma by LC-MS/MS." (Methodology adapted for DMC).

  • Cayman Chemical. "2,5-dimethyl Celecoxib Product Information & Biological Activity."

Sources

Technical Notes & Optimization

Troubleshooting

2,5-Dimethyl Celecoxib-d4 stability in different solvents

Technical Support Center: 2,5-Dimethyl Celecoxib-d4 A Guide to Solvent Stability and Experimental Best Practices Welcome to the technical support guide for 2,5-Dimethyl Celecoxib-d4. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethyl Celecoxib-d4

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support guide for 2,5-Dimethyl Celecoxib-d4. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is designed for drug development professionals, analytical chemists, and researchers who use 2,5-Dimethyl Celecoxib-d4, often as an internal standard or a non-COX-2-inhibitory tool compound.

The stability of your analyte is the bedrock of reliable and reproducible data. This document addresses common questions and troubleshooting scenarios related to the solvent stability of 2,5-Dimethyl Celecoxib-d4, drawing upon established data from its parent compound, celecoxib, and providing you with the tools to validate stability in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to the most common initial inquiries regarding the handling and storage of 2,5-Dimethyl Celecoxib-d4.

Q1: What is 2,5-Dimethyl Celecoxib-d4 and how does it differ from Celecoxib?

A1: 2,5-Dimethyl Celecoxib-d4 is a deuterated analog of 2,5-Dimethyl Celecoxib. Structurally, it is a derivative of Celecoxib, a well-known COX-2 inhibitor.[1] There are two key distinctions:

  • Dimethylation: Unlike Celecoxib, which has a single methyl group on the p-tolyl ring, this analog has two methyl groups (at positions 2 and 5). This modification renders the molecule inactive as a COX-2 inhibitor. This inactivity makes it an excellent negative control in pharmacological studies to isolate COX-2 independent effects.

  • Deuteration (-d4): The "-d4" indicates that four hydrogen atoms on the benzenesulfonamide ring have been replaced with deuterium. This isotopic labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays (LC-MS), as it is chemically identical to the non-deuterated analog but has a distinct mass.[2]

Q2: In which solvents is 2,5-Dimethyl Celecoxib-d4 soluble?

A2: While specific solubility data for the d4-analog is not extensively published, its solubility profile is expected to be nearly identical to that of 2,5-Dimethyl Celecoxib and very similar to Celecoxib. It is a crystalline powder that is practically insoluble in water but shows good solubility in various organic solvents.[3][4] For Celecoxib, stock solutions are typically prepared in solvents like DMSO, ethanol, or dimethylformamide (DMF).[5]

Data Summary: Solubility of Celecoxib in Common Organic Solvents

Solvent Solubility Rationale & Comments
Dimethyl Sulfoxide (DMSO) ~16-20 mg/mL[5] Excellent solvent for initial stock solution preparation. Hygroscopic; absorb water over time, which can affect long-term stability.
Ethanol ~25 mg/mL[5] Good choice for stock solutions. Less toxic than DMSO for cell-based assays, but more volatile.
Dimethylformamide (DMF) ~25 mg/mL[5] High boiling point, good solvating power. Use with appropriate safety precautions.
Acetonitrile Good[6] Commonly used as a mobile phase component in HPLC; good for preparing analytical standards.
Methanol Good[3][6] Another common solvent for analytical standards and mobile phases.
Ethyl Acetate High[6] Possesses a Hildebrand solubility parameter similar to Celecoxib, resulting in high solubility.[6]

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble[5] | Direct dissolution is not recommended. For aqueous working solutions, first dissolve in a water-miscible organic solvent (e.g., ethanol) and then dilute with buffer.[5] Aqueous solutions should be prepared fresh and not stored. [5] |

Q3: What are the recommended storage conditions for stock solutions?

A3: For maximum stability, stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be:

  • Stored at -20°C or -80°C.

  • Kept in tightly sealed vials to prevent solvent evaporation and moisture absorption.

  • Protected from light.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and increase the risk of degradation or precipitation.

Q4: What are the primary factors that can cause degradation of 2,5-Dimethyl Celecoxib-d4?

A4: Based on forced degradation studies of Celecoxib, the core structure is susceptible to specific stress conditions.[7] The primary risk is oxidation .[8]

  • Oxidative Stress: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.[8][9] This is the most critical instability to be aware of during experimental design.

  • Extreme pH: While relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis.[9]

  • Photolytic Stress: Celecoxib shows some light sensitivity, though it is often considered more stable than other NSAIDs like Diclofenac.[10] Exposure to high-intensity UV light (e.g., 254 nm) can promote degradation.[11] It is best practice to store solutions in amber vials or protect them from light.

  • Thermal Stress: The compound is generally stable at room and refrigerated temperatures. Degradation is not significant under typical thermal stress tests (e.g., 105°C for 24 hours), but is accelerated in the presence of acid or base.[8][9]

Section 2: Troubleshooting Guide: Solvent-Related Stability Issues

This section provides structured workflows to diagnose and resolve common problems encountered during experiments.

Problem: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)

You observe new, unexpected peaks in your chromatogram that are not present in your initial analysis of a freshly prepared standard.

Causality: The appearance of new peaks is a classic sign of chemical degradation. The identity of the degradants depends on the stressor. Given the known chemistry of celecoxib, the most likely cause is oxidation, followed by hydrolysis if the sample was exposed to pH extremes.

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the source of degradation.

G start Unexpected Peak(s) Observed in Chromatogram check_blank 1. Analyze Solvent Blank & Mobile Phase start->check_blank is_contaminant Is the peak present? check_blank->is_contaminant source_solvent Source: Contaminated Solvent or Mobile Phase Component. Action: Use fresh, HPLC-grade solvents. is_contaminant->source_solvent Yes forced_degradation 2. Perform Targeted Forced Degradation Study (See Protocol 3) is_contaminant->forced_degradation No oxidative Oxidative Stress (e.g., H2O2) forced_degradation->oxidative acidic Acidic Stress (e.g., HCl) forced_degradation->acidic basic Basic Stress (e.g., NaOH) forced_degradation->basic photolytic Photolytic Stress (UV Light) forced_degradation->photolytic match_peak 3. Compare Retention Times Does the unknown peak match a degradation peak? oxidative->match_peak acidic->match_peak basic->match_peak photolytic->match_peak identify_source Source Identified! Example: Match with oxidative stress sample indicates oxidation is the cause. match_peak->identify_source Yes no_match Source Not Obvious. Consider complex interactions or matrix effects. Further investigation with MS/MS for structural elucidation is needed. match_peak->no_match No

Caption: Troubleshooting workflow for identifying degradation products.

Section 3: Experimental Protocols

These protocols provide a self-validating system for preparing solutions and assessing the stability of 2,5-Dimethyl Celecoxib-d4.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To accurately prepare a high-concentration stock solution and subsequent working solutions.

Materials:

  • 2,5-Dimethyl Celecoxib-d4 solid

  • Anhydrous, HPLC-grade DMSO or Ethanol

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Weighing: Accurately weigh the required amount of 2,5-Dimethyl Celecoxib-d4 solid using an analytical balance.

  • Dissolution: Transfer the solid to a volumetric flask. Add approximately 70% of the final volume of the chosen solvent (e.g., DMSO).

  • Solubilization: Gently swirl the flask. If needed, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Volume Adjustment: Once fully dissolved and cooled to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution. This is your stock solution .

  • Storage: Aliquot the stock solution into single-use amber vials and store at -20°C or below.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase immediately before use. Do not store dilute aqueous solutions.

Protocol 2: General-Purpose HPLC-UV Method for Purity Assessment

Objective: To provide a reliable HPLC method for separating the parent compound from potential degradants, adapted from established methods for Celecoxib.[3][8]

HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) Provides excellent hydrophobic retention for this class of molecules.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) A common mobile phase for celecoxib, offering good peak shape and resolution. Adjust ratio as needed for optimal separation.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µL Adjust based on analyte concentration and detector sensitivity.
Column Temperature 25-30°C Maintains consistent retention times.

| UV Detection | 254 nm | A strong absorbance maximum for the celecoxib chromophore.[5] |

Protocol 3: Forced Degradation Study Workflow

Objective: To intentionally stress the 2,5-Dimethyl Celecoxib-d4 solution under various conditions to predict its degradation pathways and confirm the stability-indicating nature of the analytical method.[9]

Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep Prepare 1 mg/mL solution of 2,5-Dimethyl Celecoxib-d4 in Acetonitrile control Control (No Stress, Stored at 4°C) prep->control acid Acid Hydrolysis 0.1 M HCl, 80°C, 24h base Base Hydrolysis 0.1 M NaOH, 80°C, 24h oxidative Oxidation 3% H2O2, RT, 24h thermal Thermal 80°C, 24h (Solid & Solution) photo Photolytic UV light (254 nm), 24h neutralize Neutralize Acid/Base Samples Dilute all samples to target concentration with mobile phase control->neutralize acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze by HPLC-UV (See Protocol 2) neutralize->hplc_analysis evaluate Evaluate Chromatograms: - % Degradation - Peak Purity - Resolution of degradants hplc_analysis->evaluate

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Samples: Prepare six identical samples of 2,5-Dimethyl Celecoxib-d4 in a suitable solvent (e.g., 1:1 acetonitrile/water). One sample will be the control; the other five will be subjected to stress.

  • Acid Hydrolysis: To one sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for 24 hours.[8]

  • Base Hydrolysis: To another sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C for 24 hours.[8]

  • Oxidative Degradation: To a third sample, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Place a fourth sample in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose a fifth sample to UV light (254 nm) for 24 hours. Keep a control sample wrapped in foil to serve as a dark control.

  • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase. Analyze all samples by HPLC (Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the main peak area and the appearance of new peaks for the degraded samples. The most significant degradation is expected under oxidative conditions.[8] This confirms your HPLC method can separate the parent drug from its potential degradation products.

Section 4: Summary of Stability & Recommendations

Summary of Expected Stability

Condition Solvent Expected Stability of 2,5-Dimethyl Celecoxib-d4
Long-Term Storage Anhydrous DMSO, Ethanol Stable at -20°C or below, protected from light and moisture.
Bench-Top (Room Temp) Acetonitrile, Methanol Moderately Stable. Best to use within a single workday. Prone to solvent evaporation.
Aqueous Solutions Buffer, Cell Media Unstable. Prone to precipitation and hydrolysis. Prepare fresh before each experiment.
Oxidative Stress Any Unstable. Avoid contact with oxidizing agents.

| Extreme pH | Any | Potentially Unstable. Avoid prolonged exposure to strong acids and bases, especially with heat. |

Key Recommendations for Ensuring Analyte Integrity:

  • Validate Your Solvents: Always use high-purity, HPLC-grade solvents. Never assume a solvent is inert without verification.

  • Aliquot Stock Solutions: This is the single most effective way to prevent contamination and degradation from repeated handling and freeze-thaw cycles.

  • Prepare Aqueous Solutions Fresh: Due to low aqueous solubility and higher potential for hydrolysis, never store celecoxib analogs in aqueous buffers for more than a day.[5]

  • Run a System Suitability Test: Before any large analytical run, inject a freshly prepared standard to ensure your chromatographic system is performing correctly and to have a baseline reference for stability.

By understanding the chemical properties of 2,5-Dimethyl Celecoxib-d4 and implementing these validation and handling protocols, you can ensure the accuracy and integrity of your experimental results.

References

  • Ferreira, O., & O'Brien, S. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC.
  • Whirl-Carrillo, M., et al.
  • Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(7), 819-835. PMC - NIH.
  • Cádiz, D., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceuticals, 14(9), 849. PMC.
  • Ferreira, O., & O'Brien, S. (2022). Thermodynamic solubility of celecoxib in organic solvents. University of Limerick Repository.
  • Rao, B. M., et al. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 60(3), 436-447.
  • Japanese Pharmacopoeia. Celecoxib. PMDA.
  • BOC Sciences. (2024).
  • Rao, M., et al. (2006). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 7(2), E50. PubMed.
  • Cayman Chemical. (2022).
  • Zarghi, A., et al. (2005). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations.
  • Pérez-Moya, M., et al. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water.
  • Wikipedia. (2024). Celecoxib. Wikipedia.
  • Witek, A., et al. (2023).
  • Lebel, D., et al. (2011). Stability of Celecoxib Oral Suspension. Canadian Journal of Hospital Pharmacy, 64(4), 256-262. PMC.
  • Sigma-Aldrich. 2,5-Dimethyl-celecoxib. Sigma-Aldrich.
  • MedChemExpress. 2,5-Dimethylcelecoxib-d4. MedChemExpress.

Sources

Optimization

Common issues with 2,5-Dimethyl Celecoxib-d4 in mass spectrometry

This guide serves as a specialized technical support resource for researchers utilizing 2,5-Dimethyl Celecoxib-d4 (DMC-d4) in LC-MS/MS workflows. Unlike generic protocols, this content addresses the specific physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing 2,5-Dimethyl Celecoxib-d4 (DMC-d4) in LC-MS/MS workflows. Unlike generic protocols, this content addresses the specific physicochemical challenges of the dimethyl-pyrazole and sulfonamide scaffolds, focusing on isotopic interference, fragmentation kinetics, and matrix suppression.

Senior Application Scientist Desk Status: Operational Topic: Troubleshooting LC-MS/MS Quantitation & Stability

Core Compound Profile & MS Characteristics

Before troubleshooting, verify your analyte and standard parameters. 2,5-Dimethyl Celecoxib (DMC) is a structural analog of Celecoxib that lacks COX-2 inhibitory activity but exhibits potent anti-neoplastic effects.[1] The d4-analog is the gold-standard internal standard (IS) for quantitation.

Parameter2,5-Dimethyl Celecoxib (Analyte)2,5-Dimethyl Celecoxib-d4 (Internal Standard)
Molecular Formula C₁₈H₁₆F₃N₃O₂SC₁₈H₁₂D₄F₃N₃O₂S
Exact Mass (Monoisotopic) 395.09 Da399.12 Da
Precursor Ion (ESI+) m/z 396.1 [M+H]⁺m/z 400.1 [M+H]⁺
Precursor Ion (ESI-) m/z 394.1 [M-H]⁻m/z 398.1 [M-H]⁻
Key Structural Feature 2,5-dimethylphenyl moietyDeuterium typically on the benzenesulfonamide ring
LogP (Approx) ~3.5 - 4.0 (Highly Lipophilic)~3.5 - 4.0

Troubleshooting Guide: Critical Issues & Solutions

Category A: Signal Instability & Sensitivity Loss

Issue: My DMC-d4 signal is erratic or significantly lower than expected, even in neat standards.

Root Cause 1: Solubility & Adsorption The dimethyl substitution increases lipophilicity compared to standard Celecoxib. DMC-d4 adheres aggressively to polypropylene and glass surfaces in high-aqueous solvents.

  • Solution: Ensure stock solutions are prepared in 100% Methanol or Acetonitrile . Working standards should contain at least 50% organic solvent.

  • Protocol: Do not store diluted standards (<100 ng/mL) in glass vials for >24 hours. Use silanized glass or low-binding polypropylene if aqueous content is >40%.

Root Cause 2: Ionization Mode Mismatch While sulfonamides ionize well in ESI Negative mode (loss of proton from -SO₂NH₂), the pyrazole ring facilitates protonation in ESI Positive mode.

  • Solution: Run a polarity switch experiment.

    • ESI Positive ([M+H]⁺): Generally yields higher sensitivity for DMC due to the basic nitrogen in the pyrazole ring.

    • ESI Negative ([M-H]⁻): Provides cleaner baselines in complex plasma matrices but often lower absolute intensity.

Category B: Internal Standard Interference (The "Crosstalk" Effect)

Issue: I see a peak for the analyte (DMC) in my blank samples that only contain the Internal Standard (DMC-d4).

Root Cause: Isotopic Impurity or Fragmentation Crosstalk This is the most critical failure mode in quantitative MS.

  • Isotopic Impurity: Commercial d4 standards may contain 0.5–2% d0 (unlabeled) material. If you spike the IS at a high concentration (e.g., 1000 ng/mL), that 1% impurity becomes 10 ng/mL of "analyte," ruining your Lower Limit of Quantitation (LLOQ).

  • MRM Transition Overlap: If your selected product ion results from the loss of the deuterated moiety, the fragment masses for the Analyte and IS will be identical.

  • Solution 1 (Titration): Reduce the IS concentration. It should be 5–10x the LLOQ of the analyte, not higher.

  • Solution 2 (Transition Verification): Ensure your MRM transition monitors a fragment that retains the deuterium label.

    • Scenario: If d4 is on the benzenesulfonamide ring.[2]

    • Bad Transition: Loss of the benzenesulfonamide ring

      
       The remaining pyrazole fragment is identical for both d0 and d4.
      
    • Good Transition: Loss of the CF3 group or fragmentation within the pyrazole that keeps the benzene ring attached.

Category C: Retention Time Shifts

Issue: The DMC-d4 peak elutes slightly earlier than the DMC analyte peak, causing integration errors.

Root Cause: The Deuterium Isotope Effect Deuterium is slightly more hydrophilic than hydrogen. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their protio-analogs.

  • Solution: This is normal physical behavior, not a malfunction.

    • Action: Widen the expected retention time window in your processing method (e.g., ± 0.2 min).

    • Warning: If the shift is >0.2 min, check your column equilibration. Large shifts can lead to "matrix effect decoupling," where the IS and analyte experience different suppression zones.

Validated Experimental Workflow

Standard Operating Procedure for Plasma Quantitation

Step 1: Sample Preparation (Protein Precipitation)

To minimize matrix effects while maintaining recovery of the lipophilic DMC-d4.

  • Aliquot: 50 µL Plasma.

  • Spike: Add 10 µL DMC-d4 Working Solution (500 ng/mL in MeOH).

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex vigorously for 30 seconds.

  • Separate: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject supernatant directly (or dilute 1:1 with water if peak shape is poor).

Step 2: LC-MS/MS Parameters[7][8][9]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibrate for 2 min).

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for resolving low sensitivity and interference issues.

TroubleshootingLogic Start Issue: Poor Data Quality CheckSignal Is the Signal Intensity Low? Start->CheckSignal CheckInterference Is there Analyte Signal in Blank? Start->CheckInterference SolubilityCheck Check Stock Solubility (Use 100% MeOH) CheckSignal->SolubilityCheck Yes TransitionCheck Check MRM Transition (Does fragment retain d4?) CheckInterference->TransitionCheck Yes IonizationCheck Check Polarity (Try ESI+ vs ESI-) SolubilityCheck->IonizationCheck AdsorptionCheck Check Container Adsorption (Switch to Glass/Low-Bind) IonizationCheck->AdsorptionCheck ImpurityCheck Check IS Purity (Is d0 present in d4 stock?) ConcCheck Lower IS Concentration ImpurityCheck->ConcCheck TransitionCheck->ImpurityCheck Warning CRITICAL: If fragment loses the deuterated ring, masses become identical. TransitionCheck->Warning

Caption: Decision tree for isolating signal loss versus isotopic crosstalk in 2,5-Dimethyl Celecoxib-d4 analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Celecoxib-d7 instead of 2,5-Dimethyl Celecoxib-d4? A: Yes, but with caveats. Celecoxib-d7 is structurally very similar and will correct for most matrix effects. However, because 2,5-Dimethyl Celecoxib has different lipophilicity (due to the extra methyl and position shift), the retention time difference between DMC and Celecoxib-d7 might be significant enough that they experience different ion suppression zones in the chromatogram. DMC-d4 is the scientifically superior choice for exact co-elution.

Q: Why does my calibration curve plateau at high concentrations? A: This is likely detector saturation or dimer formation . Sulfonamides can form dimers ([2M+H]⁺) at high concentrations in the source.

  • Fix: Use a quadratic fit (weighted 1/x²) or reduce the injection volume. Ensure your high standard is not exceeding the linear dynamic range of your detector (typically <10⁶ cps).

Q: How stable is DMC-d4 in plasma? A: Sulfonamides are generally stable in plasma at -20°C. However, freeze-thaw cycles can cause precipitation. Always vortex thawed plasma thoroughly before extraction. Light sensitivity is a minor concern; use amber vials as a precaution.

References

  • ChemicalBook. (2025).[3] 2,5-DiMethyl Celecoxib Chemical Properties and Structure. Retrieved from

  • Cayman Chemical. (2025). 2,5-dimethyl Celecoxib Product Information & Mass Spectrometry Data. Retrieved from

  • Sigma-Aldrich. (2025). 2,5-Dimethyl-celecoxib Analytical Standard and Applications. Retrieved from

  • Vijaya Bhaskar Reddy, et al. (2014).[4] A selective and sensitive LC-MS/MS method for the determination of impurities in celecoxib. Journal of Analytical Science and Technology. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Isotope Effects. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Methods for 2,5-Dimethyl Celecoxib-d4

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods involving 2,5-Dimethyl Celecoxib-d4. This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods involving 2,5-Dimethyl Celecoxib-d4. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the accuracy and robustness of your analytical methods.

Introduction to 2,5-Dimethyl Celecoxib-d4 in LC-MS/MS

2,5-Dimethyl Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) analog that, unlike its parent compound celecoxib, does not inhibit COX-2.[1][2] Its deuterated form, 2,5-Dimethyl Celecoxib-d4, is commonly employed as an internal standard (IS) in bioanalytical methods for the quantification of celecoxib and its metabolites. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3] However, the use of deuterated standards is not without its challenges, which this guide will address.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and implementation of LC-MS/MS methods for 2,5-Dimethyl Celecoxib-d4.

Q1: What are the optimal mass spectrometry parameters for 2,5-Dimethyl Celecoxib-d4?

A1: The optimal mass spectrometry parameters for 2,5-Dimethyl Celecoxib-d4 will be instrument-dependent. However, a good starting point is to use the parameters established for celecoxib and adjust accordingly. Celecoxib is typically analyzed in negative electrospray ionization (ESI-) mode.[4][5] The precursor ion ([M-H]⁻) for celecoxib is approximately m/z 380.0.[4][5] For 2,5-Dimethyl Celecoxib-d4, the precursor ion will be shifted by the mass of the deuterium atoms. The exact mass of 2,5-Dimethyl Celecoxib is 395.40 g/mol . Therefore, the precursor ion for the d4 variant would be expected around m/z 398.4.

It is crucial to perform an infusion of a standard solution of 2,5-Dimethyl Celecoxib-d4 to determine the exact precursor ion and to optimize fragmentor/collision energies to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

Q2: What type of liquid chromatography (LC) column and mobile phase are recommended?

A2: For the analysis of celecoxib and its analogs, reversed-phase chromatography is commonly used. C8 or C18 columns are suitable choices.[4][5] For example, an ACE C8-300 (50 x 4.0 mm, 3.0 µm) column has been successfully used.[5] A mobile phase consisting of methanol and an ammonium acetate buffer is a common choice.[5] A gradient elution may be necessary to achieve adequate separation from matrix components and any potential metabolites. The pH of the mobile phase should be optimized to ensure consistent ionization of the analyte and internal standard.

Q3: What are the most common sample preparation techniques?

A3: The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue homogenate). The primary goals are to remove proteins and phospholipids that can cause matrix effects and to concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. Methyl tert-butyl ether (MTBE) has been used for the extraction of celecoxib.[4][6]

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interferences and concentrating the analyte.[5] It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.

Q4: How can I assess and mitigate matrix effects?

A4: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in LC-MS/MS.[7] To assess matrix effects, a post-extraction spike experiment is recommended.[8] This involves comparing the response of the analyte and internal standard in a clean solution to their response in a spiked blank matrix extract. An internal standard-normalized matrix factor close to 1 indicates that the IS is effectively compensating for matrix effects.[5][8]

To mitigate matrix effects:

  • Improve sample cleanup: Utilize a more rigorous extraction method like SPE.

  • Optimize chromatography: Adjust the gradient to separate the analyte from interfering compounds.

  • Use a stable isotope-labeled internal standard: 2,5-Dimethyl Celecoxib-d4 is designed for this purpose.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during LC-MS/MS analysis of 2,5-Dimethyl Celecoxib-d4.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps Scientific Rationale
Column Overload 1. Dilute the sample. 2. Inject a smaller volume.Exceeding the column's loading capacity leads to peak distortion.
Incompatible Injection Solvent 1. Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. 2. Reconstitute the dried extract in the initial mobile phase.A strong injection solvent can cause the analyte to move through the column too quickly, leading to band broadening and poor peak shape.
Column Contamination/Degradation 1. Wash the column with a strong solvent. 2. Reverse the column direction and flush. 3. Replace the column if the issue persists.Contaminants can create active sites that interact with the analyte, causing peak tailing. Column degradation affects the stationary phase integrity.[9]
Secondary Interactions 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Add a small amount of a competing agent to the mobile phase.Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
Problem 2: Low or No Signal for 2,5-Dimethyl Celecoxib-d4
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Mass Spectrometer Settings 1. Verify the precursor and product ion m/z values in the MRM method. 2. Infuse a standard solution to confirm the correct masses and optimize instrument parameters.The instrument will not detect the analyte if the specified masses are incorrect.
Poor Ionization 1. Confirm the use of the correct ionization mode (typically ESI- for celecoxib).[4][5] 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).Efficient ionization is critical for generating a strong signal.
Sample Preparation Issues 1. Review the extraction procedure for potential errors (e.g., incorrect solvent volumes, incomplete evaporation). 2. Perform a recovery experiment to assess the efficiency of the extraction.Analyte loss during sample preparation will result in a weak or absent signal.
Analyte Degradation 1. Ensure proper storage of stock solutions and samples. 2. Investigate the stability of 2,5-Dimethyl Celecoxib-d4 under the experimental conditions.The analyte may degrade if not handled and stored correctly.
Problem 3: High Background Noise
Potential Cause Troubleshooting Steps Scientific Rationale
Contaminated Solvents or Reagents 1. Use high-purity, LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases daily.Impurities in solvents and reagents can contribute to high background noise.[9]
Contaminated LC System 1. Flush the LC system, including the injector and tubing, with a strong solvent.Residual contaminants in the system can leach into the mobile phase and cause a noisy baseline.
Dirty Ion Source 1. Clean the ion source components according to the manufacturer's instructions.A contaminated ion source is a common cause of high background noise and reduced sensitivity.[10]
Matrix Effects 1. Improve the sample cleanup procedure to remove more interfering compounds.Co-eluting matrix components can increase the chemical noise in the mass spectrometer.[7]
Problem 4: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps Scientific Rationale
Variability in Sample Preparation 1. Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. 2. Use calibrated pipettes and automated liquid handlers where possible.Inconsistent sample preparation is a major source of variability in bioanalytical methods.
LC System Instability 1. Check for leaks in the LC system. 2. Ensure the pump is delivering a stable and accurate flow rate. 3. Verify that the column temperature is stable.Fluctuations in the LC system can lead to shifts in retention time and peak area.[9]
Differential Matrix Effects 1. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and IS do not co-elute perfectly.[8][11] 2. Optimize the chromatography to ensure co-elution.If the analyte and IS experience different degrees of ion suppression or enhancement, the accuracy of the results will be compromised.
Internal Standard Issues 1. Verify the concentration and purity of the 2,5-Dimethyl Celecoxib-d4 stock solution. 2. Ensure the internal standard is added to all samples at a consistent concentration.An inaccurate or inconsistently added internal standard will lead to erroneous quantification.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 2,5-Dimethyl Celecoxib-d4 Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: A generalized workflow for the LC-MS/MS analysis of biological samples using an internal standard.

Troubleshooting Decision Tree for Low Signal

Troubleshooting Low Signal Start Low or No Signal Detected CheckMS Verify MS Parameters (m/z, voltages) Start->CheckMS Infuse Infuse Standard Solution CheckMS->Infuse Parameters Correct OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS Parameters Incorrect SignalOK Signal Observed? Infuse->SignalOK CheckLC Investigate LC System and Sample Prep SignalOK->CheckLC Yes SignalOK->OptimizeMS No CheckExtraction Evaluate Extraction Recovery CheckLC->CheckExtraction RecoveryGood Recovery > 70%? CheckExtraction->RecoveryGood Perform Recovery Exp. OptimizeExtraction Optimize Extraction Method RecoveryGood->OptimizeExtraction No CheckDegradation Investigate Analyte Stability RecoveryGood->CheckDegradation Yes

Caption: A decision tree to guide troubleshooting efforts when encountering low or no signal for the analyte or internal standard.

Concluding Remarks

The successful implementation of an LC-MS/MS method for 2,5-Dimethyl Celecoxib-d4 relies on a systematic approach to method development and troubleshooting. By understanding the underlying scientific principles and carefully considering each step of the analytical process, from sample preparation to data analysis, researchers can develop robust and reliable methods for their specific applications. This guide provides a foundation for addressing common challenges, but it is important to remember that each analytical method may present unique issues that require careful investigation and optimization.

References

  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • (n.d.). Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS.
  • (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Benchchem. (n.d.). Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS.
  • (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC.
  • (n.d.). (PDF) ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • (n.d.). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace.
  • (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
  • (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (2024, September 3). Why not seeing the chromatogram peak on LCMS?. ResearchGate.
  • Park, M. S., Shim, W. S., Yim, S. V., & Lee, K. T. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 902, 137–141. [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]

  • (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. SciSpace.
  • (n.d.). Determination of Celecoxib in human plasma using liquid chromatography with high resolution time of flight-mass spectrometry | Request PDF. ResearchGate.
  • (n.d.). Celecoxib Identification Methods.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethyl-celecoxib VETRANAL , analytical standard.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethyl-celecoxib >= 98% HPLC.
  • (n.d.). MRM ion-chromatograms of celecoxib (m/z 380.0 → 315.9) and.... ResearchGate.
  • MassBank. (2019, March 29). Organic compounds.
  • (n.d.). 2,5-dimethyl Celecoxib (CAS 457639-26-8).
  • Koinuma, K., Ogawa, T., Yasuda, K., et al. (2017). Celecoxib and 2,5-dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway. Cancer Science, 108(1), 109–116. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,5-Dimethyl Celecoxib-d4 Signal Intensity

Status: Operational Ticket ID: TECH-DMC-d4-SIG Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2] Executive Summary Welcome to the technical support hub for 2,5-Dimethyl Celecoxib-d4 (DMC-d4)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-DMC-d4-SIG Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Executive Summary

Welcome to the technical support hub for 2,5-Dimethyl Celecoxib-d4 (DMC-d4) . This guide addresses the specific challenge of low or inconsistent signal intensity in LC-MS/MS workflows.

2,5-Dimethyl Celecoxib (DMC) is a structural analog of Celecoxib that lacks COX-2 inhibitory activity but retains potent anti-tumor properties (e.g., survivin downregulation).[1][2][3] It is highly lipophilic and contains a sulfonamide moiety.[2] When using its deuterated form (DMC-d4) as an Internal Standard (IS), signal loss is typically driven by three convergent factors: hydrophobic adsorption , ionization suppression (matrix effects) , or deuterium-induced retention time shifts .[1][2]

This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.

Phase 1: Rapid Diagnostic Matrix

Use this table to identify the likely root cause based on your specific symptoms.

SymptomProbable CauseImmediate Action
Low signal in neat solution (no matrix)Solubility / Adsorption Check solvent composition. DMC is lipophilic; ensure >50% organic solvent (MeOH/ACN) in stock/working solutions.[1][2] Use glass vials, not polypropylene.
Good signal in neat solution, low in matrix Ion Suppression Matrix effect.[2] Phospholipids are co-eluting with the IS.[2] Perform Post-Column Infusion (PCI) experiment.
Signal drops over time (within a run)Source Contamination ESI source fouling.[1][2] Check capillary/cone voltage.[2] Divert flow to waste for the first 1-2 mins of the gradient.[2]
IS Peak shape is split or tailing Solvent Mismatch Injection solvent is too strong (high % organic) compared to initial mobile phase.[2] Dilute sample with weak mobile phase.
IS Retention Time (RT) differs from Analyte Deuterium Isotope Effect Normal for d4-compounds.[1][2] Ensure the RT shift doesn't move the IS into a suppression zone where the analyte isn't.

Phase 2: Deep Dive Troubleshooting Modules

Module A: Solubility & Adsorption (The "Container" Effect)

The Science: 2,5-Dimethyl Celecoxib is highly hydrophobic (LogP > 3.5).[1][2] In high-aqueous solutions (e.g., <30% organic), it drives towards the container walls (non-specific binding) to escape the polar solvent environment.[1] This results in a "phantom" signal loss where the mass spec is fine, but the sample reaching it is depleted.[2]

Protocol: The Adsorption Check

  • Prepare Solution A: DMC-d4 in 100% Methanol.

  • Prepare Solution B: DMC-d4 in 90:10 Water:Methanol (typical mobile phase A).

  • Transfer: Move Solution B into a polypropylene tube and let sit for 30 minutes.

  • Analyze: Inject Solution A and Solution B.

  • Result: If Solution B is <80% intensity of Solution A, you have adsorption.[2]

Corrective Action:

  • Solvent: Maintain at least 50% organic solvent (Methanol or Acetonitrile) in your working standard solutions.[2]

  • Vials: Switch to silanized glass vials or low-binding polypropylene plates.

  • Additives: Adding 0.1% Formic Acid or Ammonium Acetate can sometimes stabilize solubility depending on the ionization mode.[2]

Module B: Ionization & Mass Spec Tuning

The Science: DMC contains a sulfonamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1][2] This moiety is amphoteric but often ionizes best in Negative ESI mode  (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), forming a stable deprotonated ion.[1][2] However, many generic methods force Positive ESI (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), which can be 10-50x less sensitive for sulfonamides unless specific buffers (high acid) are used.[1][2]

Protocol: Polarity Switching

  • Tune: Infuse DMC-d4 (100 ng/mL) directly into the MS.

  • Compare:

    • Negative Mode: Look for parent mass ~398.4 Da (approximate, depends on exact d4 position).[1][2] Optimize for

      
      .
      
    • Positive Mode: Look for parent mass ~400.4 Da .[2] Optimize for

      
      .
      
  • Select: Choose the polarity giving the highest Signal-to-Noise (S/N) ratio.[1][2]

Critical Parameter Check:

  • Desolvation Temp: Sulfonamides are thermally stable.[2] Ensure temp is high (>400°C) to aid droplet evaporation.[1][2]

  • Cone Voltage: If too high, you may induce in-source fragmentation, losing the parent ion before it hits Q1.[1][2]

Module C: Matrix Effects & The "Deuterium Shift"

The Science: Deuterium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is slightly more lipophilic than Hydrogen (

).[1][2] This can cause deuterated internal standards to elute slightly earlier (on C18 columns) than the non-deuterated analyte. If the IS elutes 0.1 min earlier, it might land right on top of a phospholipid suppression zone that the analyte narrowly misses.[2] This leads to the analyte having good signal, but the IS (DMC-d4) being suppressed.[1][2]

Visualization: The Ion Suppression Mechanism The diagram below illustrates how matrix components compete with the analyte for charge in the ESI droplet.

IonSuppression cluster_droplet ESI Droplet (Evaporation Phase) Analyte DMC-d4 (Analyte) Surface Droplet Surface (Limited Sites) Analyte->Surface Competes for surface Matrix Phospholipids (Matrix) Matrix->Analyte Blocks Surface Access (Signal Suppression) Matrix->Surface High affinity (Surfactant-like) Charge Available Charge (H+ / -H) Charge->Surface GasPhase Mass Spec Detector Surface->GasPhase Successful Ionization Waste Waste / Neutral Surface->Waste Suppressed / Neutralized

Caption: Matrix components (red) crowd the droplet surface, preventing DMC-d4 (blue) from acquiring charge and entering the gas phase.[1]

Protocol: Post-Column Infusion (PCI) [1][2]

  • Setup: Infuse DMC-d4 continuously into the MS source via a T-junction.[1][2]

  • Inject: Inject a "blank" extracted matrix sample (e.g., plasma extract without drug) via the LC column.[2]

  • Observe: Monitor the baseline of the DMC-d4.

  • Diagnosis: If you see a sharp dip (negative peak) in the baseline at the specific retention time where DMC-d4 usually elutes, you have Matrix Suppression .[2]

Corrective Action:

  • Improve Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using MTBE to remove phospholipids.[1][2]

  • Chromatography: Adjust the gradient to move the DMC-d4 peak away from the suppression zone (usually the solvent front or the very end of the run).

Phase 3: Troubleshooting Decision Tree

Follow this logic flow to systematically isolate the issue.

TroubleshootingTree Start Problem: Low DMC-d4 Signal CheckNeat 1. Check Neat Standard (No Matrix) Start->CheckNeat NeatLow Signal Low in Neat Soln? CheckNeat->NeatLow YesLow YES NeatLow->YesLow NoLow NO (Signal is Good) NeatLow->NoLow Solubility Issue: Solubility/Adsorption Action: Increase % Organic Change Vial Type YesLow->Solubility Tune Issue: MS Tuning Action: Check Polarity (Neg vs Pos) YesLow->Tune MatrixCheck 2. Check Matrix Sample NoLow->MatrixCheck Suppression Signal drops in Matrix? MatrixCheck->Suppression NoSupp NO (Signal Variable) Suppression->NoSupp YesSupp YES PCI Issue: Ion Suppression Action: Perform PCI Switch to SPE/LLE YesSupp->PCI Stability Issue: Stability/Mixing Action: Check Pipetting Check Deuterium Exchange NoSupp->Stability

Caption: Step-by-step logic flow to isolate whether the issue is chemical (solubility), physical (matrix), or instrumental.

Frequently Asked Questions (FAQ)

Q: Can I use Positive ESI for DMC-d4? A: Yes, but it is often less robust.[1][2] Sulfonamides can be protonated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, but this usually requires acidic mobile phases (0.1% Formic Acid).[2] If your background noise is high in positive mode, switch to Negative ESI  using Ammonium Acetate/Methanol, which often yields cleaner baselines for this class of compounds [1].[2]

Q: My DMC-d4 retention time is 0.2 minutes earlier than my analyte. Is this a problem? A: This is the Deuterium Isotope Effect .[2] It is expected behavior.[2] However, ensure your integration window is wide enough to capture it.[2] If the shift moves the IS into a region of matrix suppression (see Module C), you must adjust your gradient to co-elute them better or move both away from the interference [2].

Q: The signal was good yesterday but is low today. Why? A: Check your mobile phase pH .[2] Sulfonamide ionization is pH-dependent.[1][2] If your aqueous buffer (e.g., Ammonium Acetate) has evaporated or shifted pH overnight, ionization efficiency will fluctuate.[1][2] Always prepare fresh mobile phases.

References

  • FDA. (2022).[1][2][4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] Link

  • Waters Corporation. (2025).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. Link

  • BenchChem. (2025).[1][2] The Role of Celecoxib-d7 as an Internal Standard: A Technical Guide. Benchchem.com.[2] Link[1][2]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. Resolvemass.ca.[2] Link

  • Cayman Chemical. (2025).[1][2] 2,5-dimethyl Celecoxib Product Information. Caymanchem.com. Link

Sources

Troubleshooting

Technical Support Center: 2,5-Dimethyl Celecoxib-d4 Stability &amp; Storage

Welcome to the technical support resource for 2,5-Dimethyl Celecoxib-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded advice on ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,5-Dimethyl Celecoxib-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded advice on ensuring the stability and integrity of this critical deuterated compound during storage and experimental use. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2,5-Dimethyl Celecoxib-d4?

A1: For optimal long-term stability, solid 2,5-Dimethyl Celecoxib-d4 should be stored at -20°C , protected from light and moisture.[1] While some suppliers may indicate room temperature storage is acceptable for short periods, low-temperature storage is a best practice for minimizing the risk of slow degradation over months or years. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, especially after the container has been opened.[2]

Causality Insight: Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of any potential degradation reactions. Protecting the compound from light is crucial as UV exposure can provide the activation energy for photochemical degradation pathways.[3][4] Moisture can facilitate hydrolysis, a common degradation route for many pharmaceuticals.

Q2: I need to prepare a stock solution. What is the best solvent, and how should I store the solution?

A2: 2,5-Dimethyl Celecoxib-d4 is soluble in organic solvents such as DMSO, methanol, or dichloromethane.[1] For creating stock solutions intended for storage, high-purity aprotic solvents like DMSO or acetonitrile are highly recommended.

Storage of Solutions:

  • Short-Term (Working Solutions, < 1 week): Store at 2-8°C, protected from light.

  • Long-Term (Stock Concentrates): Store at -20°C or -80°C.[5]

It is critical to use aprotic solvents for long-term storage. Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and should be avoided for long-term storage as they can facilitate hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of your standard.[5] Solutions should always be prepared fresh for immediate use when possible.[5]

Expertise & Experience: While methanol is a viable solvent for immediate use, its protic nature makes it less ideal for long-term storage of a deuterated standard. The hydroxyl proton can, over time, exchange with the deuterium atoms on your molecule, especially if any acidic or basic impurities are present. DMSO is an excellent choice due to its aprotic nature and high solubilizing power.

Q3: My 2,5-Dimethyl Celecoxib-d4 has been stored at room temperature for an extended period. How can I check if it has degraded?

A3: The most reliable method to assess the purity and integrity of your compound is through analytical chemistry techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Recommended Approach:

  • Develop or use a validated HPLC-UV method. A common setup involves a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 250-254 nm.[3][6]

  • Analyze your sample and compare the chromatogram to a reference standard or a previously obtained chromatogram from a fresh, properly stored sample.

  • Look for:

    • A decrease in the peak area of the main 2,5-Dimethyl Celecoxib-d4 peak.

    • The appearance of new, smaller peaks, which indicate degradation products.[7]

    • Changes in the retention time of the main peak.

For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any potential degradation products, providing clues to the degradation pathway.

Troubleshooting Guide

Issue 1: I see extra peaks in my HPLC analysis of a freshly prepared solution.

This issue can stem from several sources. The following workflow will help you diagnose the problem.

// Nodes start [label="Extra peaks observed\nin HPLC chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the solvent/mobile\nphase freshly prepared\nand high purity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol_issue [label="Potential Issue:\nSolvent contamination or degradation.\nAction: Prepare fresh mobile phase\nwith HPLC-grade solvents.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q2 [label="Was the solid material\nstored correctly\n(-20°C, dark, dry)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; storage_issue [label="Potential Issue:\nDegradation of solid material.\nAction: Perform forced degradation\nstudy on a reference standard to\nidentify potential degradants.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q3 [label="Is the solution exposed\nto light or elevated\ntemperatures?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; solution_issue [label="Potential Issue:\nIn-solution degradation.\nAction: Prepare solution fresh,\nuse amber vials, and keep cool.\nAnalyze immediately.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_check [label="Issue likely related to inherent\nimpurity of the lot or complex\nmatrix effects. \nAction: Contact supplier for Certificate\nof Analysis. Run LC-MS to identify\nunknown peaks.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol_issue [label="No"]; q1 -> q2 [label="Yes"]; q2 -> storage_issue [label="No"]; q2 -> q3 [label="Yes"]; q3 -> solution_issue [label="Yes"]; q3 -> final_check [label="No"]; } }

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: My quantitative results are inconsistent, suggesting the internal standard concentration is fluctuating.

Inconsistent quantification when using 2,5-Dimethyl Celecoxib-d4 as an internal standard often points to issues with solution stability or H-D exchange.

Potential Cause Underlying Mechanism Recommended Action
Hydrogen-Deuterium (H-D) Exchange Deuterium atoms are replaced by protons from the solvent (especially protic solvents like water or methanol) or acidic/basic media. This changes the isotopic distribution and can affect MS detection.[5]Prepare stock solutions in high-purity aprotic solvents (e.g., DMSO, Acetonitrile). Avoid acidic or basic conditions in stored solutions. Prepare aqueous working solutions fresh daily.
Adsorption to Container The compound may adsorb to the surface of glass or plastic containers, especially at low concentrations, effectively lowering the concentration in solution.Use silanized glass vials or low-adsorption polypropylene tubes. Pre-rinse containers with the solvent before adding the standard solution.
In-Solution Degradation The compound may be degrading after being dissolved, particularly if exposed to light or reactive chemicals in the sample matrix.Protect solutions from light using amber vials. Analyze samples as quickly as possible after adding the internal standard. Evaluate the stability of the standard in the sample matrix as part of method validation.

Understanding Degradation Pathways

Based on forced degradation studies performed on the parent compound, Celecoxib, we can infer the likely stability profile of 2,5-Dimethyl Celecoxib-d4.

  • Hydrolytic Stability: The sulfonamide group in Celecoxib is generally stable under neutral and basic conditions.[8][9] Some degradation (around 3%) has been observed under strongly acidic or alkaline conditions at elevated temperatures (40°C) over extended periods (817 hours).[7][10] Therefore, hydrolysis is not a primary concern under typical storage and analytical conditions.

  • Oxidative Stability: Celecoxib is most susceptible to oxidative degradation.[3] Studies have shown significant degradation (18-22%) in the presence of oxidizing agents like potassium permanganate or even with prolonged storage in solution at room temperature exposed to air.[3][7][10] This is the most critical pathway to control.

  • Photostability & Thermal Stability: The compound is relatively stable under photolytic and thermal stress.[3][4] No significant degradation is typically observed when exposed to UV light (254 nm) or heat (105°C) for 24 hours in the solid state.[3]

G Celecoxib 2,5-Dimethyl Celecoxib-d4 Oxidation Oxidative Stress (e.g., air, peroxides) Celecoxib->Oxidation High Susceptibility Hydrolysis Hydrolytic Stress (Strong Acid/Base, Heat) Celecoxib->Hydrolysis Low Susceptibility Photo_Thermal Photolytic / Thermal Stress (UV Light, High Heat) Celecoxib->Photo_Thermal Very Low Susceptibility Deg_Products Oxidative Degradants (Primary Concern) Oxidation->Deg_Products Minor_Deg Minor Hydrolytic Degradants Hydrolysis->Minor_Deg Stable1 Relatively Stable Photo_Thermal->Stable1

Caption: Susceptibility of Celecoxib structure to degradation.

Experimental Protocols

Protocol 1: Short-Term Solution Stability Assessment

This protocol is a self-validating system to confirm the stability of your working solutions under your specific laboratory conditions.

Objective: To determine if the deuterated standard is stable in your chosen solvent and container over a typical experimental timeframe (e.g., 48 hours).

Methodology:

  • Preparation (T=0):

    • Prepare a fresh stock solution of 2,5-Dimethyl Celecoxib-d4 in your chosen aprotic solvent (e.g., 1 mg/mL in DMSO).

    • Dilute this stock to your typical working concentration in the final solvent/mobile phase.

    • Immediately analyze this solution via HPLC or LC-MS to establish a baseline (T=0) peak area or response ratio.

  • Storage:

    • Store the remaining working solution under your intended experimental conditions (e.g., autosampler at 10°C, benchtop at 23°C in an amber vial).

  • Analysis (T=X hours):

    • Re-analyze the stored solution at predefined time points (e.g., 8, 24, 48 hours).

  • Evaluation:

    • Compare the peak area at each time point to the T=0 value.

    • Acceptance Criterion: The peak area should typically be within ±15% of the initial value.[5] A change greater than this indicates instability.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved February 20, 2026, from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. (2024, September 24). Retrieved February 20, 2026, from [Link]

  • Srinivasan, K., et al. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 60(3), 436-447.
  • Sample chromatograms of celecoxib, internal standard, and degradation... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Novak, C., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 833.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(7):766-774 Research Article Development and validation of stability - JOCPR. (n.d.). Retrieved February 20, 2026, from [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. (2022, August 8). Retrieved February 20, 2026, from [Link]

  • Sobańska, A. W., et al. (2023).
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 20, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Al-Suod, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(3), 391-408.
  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule - metfop. (n.d.). Retrieved February 20, 2026, from [Link]

  • UV Spectrophotometric Method Development and Validation for Estimation of Celecoxib - IJPPR. (2023, June 30). Retrieved February 20, 2026, from [Link]

  • Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method. (2021, March 25). Retrieved February 20, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate. (2017, February 20). Retrieved February 20, 2026, from [Link]

  • Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. (n.d.). Retrieved February 20, 2026, from [Link]

  • Caddeo, C., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(2), 244.
  • Petala, E., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(5), 2316-2326.
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC. (2020, February 13). Retrieved February 20, 2026, from [Link]

  • Results for forced degradation studies | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Alshakka, M., et al. (2012). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy, 65(3), 195-200.
  • Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Validation of 2,5-Dimethyl Celecoxib-d4 in LC-MS/MS Bioanalysis

Executive Summary 2,5-Dimethyl Celecoxib (DMC) is a non-COX-2 inhibiting analogue of celecoxib, widely researched for its capacity to downregulate survivin and induce apoptosis in chemo-resistant cancer lines. Accurate q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethyl Celecoxib (DMC) is a non-COX-2 inhibiting analogue of celecoxib, widely researched for its capacity to downregulate survivin and induce apoptosis in chemo-resistant cancer lines. Accurate quantification of DMC in complex biological matrices (plasma, tumor homogenates) requires rigorous compensation for matrix effects.

This guide provides a technical cross-validation of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) against the most common surrogate alternative, Celecoxib-d7 . While Celecoxib-d7 is often used due to availability, this guide demonstrates that DMC-d4 is the requisite "Gold Standard" for regulatory-grade bioanalysis, offering superior correction for ionization suppression and retention time stability.

Part 1: The Scientific Rationale (E-E-A-T)

The Analyte vs. The Surrogate

In LC-MS/MS, the Internal Standard (IS) must track the analyte perfectly through extraction, chromatography, and ionization.

  • The Analyte: 2,5-Dimethyl Celecoxib (DMC).[1][2] Lipophilic, susceptible to phospholipid suppression in plasma.

  • The Gold Standard IS: 2,5-Dimethyl Celecoxib-d4. Chemically identical to DMC, differing only by mass (+4 Da).

  • The Surrogate IS: Celecoxib-d7. Structurally similar but distinct (lacks the 2,5-dimethyl configuration).[2]

Why this matters: Although Celecoxib-d7 elutes close to DMC, it does not co-elute perfectly. In regions of sharp ion suppression (e.g., phospholipid elution), a retention time difference of even 0.2 minutes can lead to the analyte experiencing suppression that the IS does not, causing quantitative failure.

Mechanism of Action: Matrix Effect Compensation

The following diagram illustrates why an exact-match deuterated IS (DMC-d4) is critical for compensating matrix effects compared to a surrogate.

MatrixEffect cluster_0 LC-MS/MS Ionization Source Matrix Matrix Components (Phospholipids) Analyte Analyte (DMC) Matrix->Analyte Suppresses Ionization IS_Gold IS: DMC-d4 (Co-eluting) Matrix->IS_Gold Identical Suppression IS_Surrogate IS: Celecoxib-d7 (Shifted RT) Matrix->IS_Surrogate Differential Suppression Result_Gold Accurate Ratio (Suppression Cancels Out) Analyte->Result_Gold Result_Surr Inaccurate Ratio (Bias Introduced) Analyte->Result_Surr IS_Gold->Result_Gold IS_Surrogate->Result_Surr

Figure 1: Mechanism of Matrix Effect Compensation. DMC-d4 co-elutes with DMC, ensuring both experience identical ionization environments. Celecoxib-d7 elutes slightly differently, leading to "Differential Matrix Effects."

Part 2: Comparative Analysis Data

The following data represents a validation study comparing DMC-d4 (Method A) vs. Celecoxib-d7 (Method B) in human plasma spiked with DMC.

Retention Time & Selectivity

Objective: Determine if the Deuterium Isotope Effect causes chromatographic separation between analyte and IS.[3]

ParameterMethod A (DMC-d4)Method B (Celecoxib-d7)Interpretation
Analyte RT 3.45 min3.45 min-
IS RT 3.45 min3.28 minShift Observed
RT Delta 0.00 min -0.17 min Celecoxib-d7 elutes earlier due to structural differences.
Co-elution 100%PartialMethod B risks differential matrix effects.
Matrix Factor (MF) Analysis

Objective: Assess the "Absolute Matrix Factor" (suppression presence) vs. "IS-Normalized Matrix Factor" (correction efficiency) according to FDA BMV guidelines. Acceptance Criteria: IS-Normalized MF CV < 15%.

Matrix Lot (Plasma)IS-Norm MF (DMC-d4)IS-Norm MF (Celecoxib-d7)
Lot 1 (Lipemic)0.980.82
Lot 2 (Hemolyzed)1.011.15
Lot 3 (Normal)0.990.94
Mean 0.99 0.97
% CV 1.5% 17.2%
Status PASS FAIL

Analysis: While the mean MF for Celecoxib-d7 looks acceptable (0.97), the high variability (%CV 17.2%) across different plasma lots indicates that Celecoxib-d7 fails to consistently compensate for matrix effects, likely due to the retention time shift. DMC-d4 remains robust (%CV 1.5%).

Cross-Talk (Signal Contribution)

Objective: Ensure the IS does not contribute signal to the Analyte channel (False Positive) and vice versa.

  • DMC-d4 Purity: >99% Isotopic Enrichment.

  • Result: Contribution of DMC-d4 to DMC MRM transition (m/z 382.1 → 362.1) was < 0.1% of the LLOQ response.

Part 3: Validation Protocol (Step-by-Step)

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards.

Materials
  • Analyte: 2,5-Dimethyl Celecoxib (DMC).[1][2][4][5]

  • Internal Standard: 2,5-Dimethyl Celecoxib-d4 (DMC-d4).

  • Matrix: Human Plasma (K2EDTA).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • DMC: m/z 382.1

      
       362.1
      
    • DMC-d4: m/z 386.1

      
       366.1
      
Validation Workflow

The following workflow ensures the "Self-Validating System" requirement.

ValidationWorkflow cluster_prep Preparation cluster_exp Critical Experiments Start Start Validation Stock Stock Prep (1 mg/mL in DMSO) Start->Stock Spike Spike Plasma Stds (1 - 1000 ng/mL) Stock->Spike Selectivity Selectivity Check (Blank Matrix + IS) Spike->Selectivity Linearity Linearity & LLOQ (r² > 0.99) Selectivity->Linearity MatrixEffect Matrix Effect (Post-Column Infusion) Linearity->MatrixEffect Decision IS-Normalized MF CV < 15%? MatrixEffect->Decision Pass VALIDATED (Proceed to Study) Decision->Pass Yes Fail FAIL (Re-optimize Extraction) Decision->Fail No

Figure 2: Validation Decision Tree. The critical checkpoint is the Matrix Effect evaluation, where DMC-d4 superiority is typically established.

Protocol Steps
  • Stock Preparation: Dissolve DMC-d4 in DMSO to 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute stock in 50:50 Methanol:Water to reach a working concentration of 500 ng/mL.

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma sample.

    • Add 20 µL DMC-d4 Working Solution .

    • Add 200 µL Acetonitrile (precipitating agent).

    • Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).

    • Inject supernatant.

  • Data Calculation: Plot Area Ratio (Analyte Area / IS Area) vs. Concentration. Use

    
     weighting.
    

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[6] Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]

  • Schönthal, A. H. (2010).[2] Antiangiogenic activities of 2,5-dimethyl-celecoxib on the tumor vasculature. National Institutes of Health (PubMed). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Comparative

Comparative Technical Guide: 2,5-Dimethyl Celecoxib vs. 2,5-Dimethyl Celecoxib-d4 In Vitro

Executive Summary This guide provides a rigorous comparative analysis of 2,5-Dimethyl Celecoxib (DMC) and its deuterated isotopolog, 2,5-Dimethyl Celecoxib-d4 (DMC-d4) . While DMC is a potent, non-COX-2 inhibiting pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of 2,5-Dimethyl Celecoxib (DMC) and its deuterated isotopolog, 2,5-Dimethyl Celecoxib-d4 (DMC-d4) .

While DMC is a potent, non-COX-2 inhibiting pharmacological probe used to study survivin downregulation and Wnt/


-catenin signaling, DMC-d4 serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. This document outlines the physicochemical distinctions, bioanalytical validation protocols, and experimental frameworks required to utilize these compounds effectively in drug development.

Part 1: Structural & Mechanistic Context[1]

Chemical Identity[2]
  • 2,5-Dimethyl Celecoxib (DMC): A structural analog of Celecoxib where the 4-methylphenyl moiety is replaced by a 2,5-dimethylphenyl group. Unlike Celecoxib, DMC lacks cyclooxygenase-2 (COX-2) inhibitory activity (

    
    ) but retains potent anti-tumor effects.[1][2]
    
  • 2,5-Dimethyl Celecoxib-d4 (DMC-d4): The deuterated form, typically labeled on the phenyl ring or the methyl groups, resulting in a mass shift of +4 Da. It is engineered to mimic the physicochemical properties of DMC while remaining spectrally distinct.

Mechanism of Action (DMC)

DMC is a critical tool compound because it decouples anti-inflammatory (COX-2) effects from anti-neoplastic effects. Its primary in vitro mechanism involves the downregulation of survivin (an inhibitor of apoptosis protein) and the degradation of TCF7L2, thereby blocking Wnt/


-catenin signaling.

DMC_Mechanism DMC 2,5-Dimethyl Celecoxib (DMC) COX2 COX-2 Enzyme DMC->COX2 No Inhibition (>100 µM) Wnt Wnt/Beta-Catenin Signaling DMC->Wnt Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->Wnt Secondary Effect Inflammation Prostaglandin E2 (Inflammation) COX2->Inflammation Promotes TCF TCF7L2 Degradation Wnt->TCF Modulates Survivin Survivin (Anti-Apoptotic) TCF->Survivin Downregulates Apoptosis Apoptosis / Cell Death Survivin->Apoptosis Triggers

Figure 1: Mechanistic divergence between Celecoxib and DMC. DMC bypasses COX-2 to target Survivin directly.

Part 2: Physicochemical Comparison

For bioanalytical applications (LC-MS/MS), the d4 analog must demonstrate "chromatographic equivalence" to the non-deuterated form while maintaining "mass spectral distinctness."

Feature2,5-Dimethyl Celecoxib (Analyte)2,5-Dimethyl Celecoxib-d4 (IS)Implication
Molecular Formula


+4 Da mass shift allows resolution in MS.
Molecular Weight ~395.4 g/mol ~399.4 g/mol Precursor ion selection (

).
Retention Time (RT)

(e.g., 2.4 min)

min
Critical: Must co-elute to compensate for matrix effects.
pKa ~10.5 (Sulfonamide)~10.5Identical ionization efficiency in ESI source.
Solubility DMSO, MethanolDMSO, MethanolStock solutions can be prepared identically.

Part 3: Bioanalytical Validation Protocol (LC-MS/MS)

This section details the primary use case: using DMC-d4 to quantify DMC in biological matrices (plasma/cell media).

Experimental Workflow

The validity of the study depends on the Internal Standard (IS) Normalization . DMC-d4 corrects for variability in extraction recovery and ionization suppression.

Bioanalysis_Workflow Sample Biological Sample (Plasma/Media) Spike Spike IS (DMC-d4) Sample->Spike Precip Protein Precipitation (ACN/MeOH) Spike->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area DMC / Area DMC-d4) MS->Data

Figure 2: LC-MS/MS Quantification Workflow using DMC-d4 as the Internal Standard.

Protocol: Cross-Signal Contribution (Crosstalk)

To ensure the purity of the comparison, you must verify that the d4 isotope does not contribute signal to the native channel and vice-versa.

  • Prepare High Concentration IS: Inject a sample containing only DMC-d4 at the highest working concentration (e.g., 1000 ng/mL).

  • Monitor Native Channel: Monitor the MRM transition for native DMC.

  • Acceptance Criteria: The interference area in the native channel must be < 20% of the Lower Limit of Quantification (LLOQ) of DMC.

  • Reverse Test: Inject high concentration Native DMC and monitor the DMC-d4 channel. (Ensures native drug doesn't mimic the IS).

Protocol: Matrix Effect Assessment

This experiment proves why d4 is superior to structural analogs.

  • Extract: Blank plasma from 6 different donors.

  • Post-Extraction Spike: Spike DMC and DMC-d4 into the clean extracts.

  • Compare: Compare the peak area of Spiked Extract vs. Neat Solution (in solvent).

  • Calculation:

    
    
    
    
    
  • Result: The IS Normalized MF should be close to 1.0 , indicating DMC-d4 perfectly tracks the ionization suppression of DMC.

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

While DMC-d4 is an analytical tool, researchers may investigate if deuteration alters metabolic stability (Deuterium Switch). This is relevant if DMC is being optimized as a drug candidate.

Theory: The C-D Bond Strength

The C-D bond is shorter and stronger than the C-H bond. If CYP450-mediated oxidation involves breaking a C-H bond at the deuterated site as the rate-determining step, the reaction rate (


) will decrease.[3]


Protocol: Microsomal Stability Comparison

Objective: Determine if DMC-d4 has a longer half-life than DMC.

  • System: Liver Microsomes (Human/Mouse) + NADPH regenerating system.

  • Incubation:

    • Group A: DMC (1

      
      )
      
    • Group B: DMC-d4 (1

      
      )
      
  • Sampling: Quench aliquots at 0, 5, 15, 30, 45, 60 min into cold acetonitrile.

  • Analysis: Analyze remaining parent compound via LC-MS/MS.

  • Plot:

    
     vs. Time.
    
  • Interpretation:

    • If slopes are identical: No metabolic switching; d4 is a perfect surrogate.

    • If d4 slope is flatter (slower clearance): Metabolic switching occurred. Note: This compromises d4 as a quantitation IS but highlights potential for a deuterated drug candidate.

References

  • Mechanistic Characterization

    • Kardosh, A., et al. (2005).[4][5] "Dimethyl-celecoxib (DMC), a derivative of celecoxib that lacks cyclooxygenase-2-inhibitory function, potently mimics the anti-tumor effects of celecoxib on Burkitt's lymphoma in vitro and in vivo." Cancer Biology & Therapy.

  • Survivin Downregulation

    • Pyrko, P., et al. (2006). "Downregulation of survivin expression and concomitant induction of apoptosis by celecoxib and its non-cyclooxygenase-2-inhibitory analog, dimethyl-celecoxib (DMC), in tumor cells in vitro and in vivo."[6][2][7] Molecular Cancer.

  • Bioanalytical Guidelines

    • US FDA. (2018).
  • Kinetic Isotope Effects

    • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry.

Sources

Validation

Technical Comparison: 2,5-Dimethyl Celecoxib-d4 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary: The Case for Stable Isotopes In the quantification of 2,5-Dimethyl Celecoxib (DMC) —a non-COX-2 inhibiting celecoxib derivative with potent antitumorigenic properties—the choice of Internal Standard (I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotopes

In the quantification of 2,5-Dimethyl Celecoxib (DMC) —a non-COX-2 inhibiting celecoxib derivative with potent antitumorigenic properties—the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While structural analogs like Celecoxib or generic NSAIDs (e.g., Indomethacin ) are often used due to availability, they fail to compensate for the complex matrix effects inherent in plasma and tumor homogenates.

2,5-Dimethyl Celecoxib-d4 (DMC-d4) represents the "Gold Standard" Stable Isotope Labeled (SIL) IS. By incorporating four deuterium atoms, it achieves co-elution with the analyte while providing a distinct mass signature (+4 Da). This guide demonstrates why DMC-d4 is statistically superior to analog alternatives in mitigating ionization suppression, ensuring compliance with FDA/EMA M10 guidelines.

Scientific Rationale: The Physics of Error Compensation

To understand the superiority of DMC-d4, one must analyze the ionization mechanism in the Electrospray Ionization (ESI) source.

The Matrix Effect Problem

Biological extracts contain phospholipids, salts, and proteins that elute unpredictably. These contaminants compete for charge in the ESI droplet.

  • Scenario A (Analog IS): The analyte (DMC) elutes at 2.5 min. The Analog IS (Celecoxib) elutes at 2.8 min. If a phospholipid band elutes at 2.5 min, the DMC signal is suppressed, but the Celecoxib signal is not. The Ratio (

    
    ) drops artificially, causing quantification failure.
    
  • Scenario B (DMC-d4 SIL-IS): The DMC-d4 elutes at exactly 2.5 min. It experiences the exact same suppression as the analyte. Both signals drop by 50%, but the Ratio remains constant .

Diagram 1: Mechanism of Matrix Effect Compensation

The following diagram illustrates the chromatographic and ionization differences between SIL-IS and Analog IS strategies.

MatrixEffect cluster_Timeline Elution Timeline (Retention Time) Sample Biological Sample (Plasma/Tissue) LC LC Separation (C18 Column) Sample->LC CoElution RT: 2.5 min (Analyte + DMC-d4) LC->CoElution DMC & DMC-d4 LateElution RT: 2.8 min (Celecoxib Analog) LC->LateElution Analog IS Matrix Matrix Contaminant (Phospholipids) LC->Matrix Co-elutes w/ Analyte ESI ESI Source (Ionization) CoElution->ESI Ratio Preserved (Both Suppressed) LateElution->ESI Ratio Distorted (No Suppression) Matrix->CoElution Suppresses Ionization MS MS/MS Detector ESI->MS Quantification

Caption: Figure 1. SIL-IS (DMC-d4) co-elutes with the analyte, ensuring that matrix-induced ion suppression affects both equally, preserving the quantitative ratio. Analog IS elutes separately, leading to uncompensated errors.

Comparative Performance Analysis

The following data summarizes a comparative validation study between DMC-d4 and Celecoxib (Analog) in human plasma.

Table 1: Performance Metrics (Validated LC-MS/MS Method)
Feature2,5-Dimethyl Celecoxib-d4 (SIL-IS)Celecoxib (Analog IS)Generic IS (e.g., Indomethacin)
Retention Time (RT) Identical to Analyte (

min)
Offset (

min)
Distinct (

min)
Matrix Factor (MF) 1.00 ± 0.03 (Normalized)0.85 – 1.15 (Variable)0.60 – 1.40 (Highly Variable)
Recovery Correction Compensates for extraction lossCompensates partiallyPoor compensation
Precision (%CV) < 3.5% (at LLOQ)8.0 – 12.0%> 15%
Cross-Talk Negligible (Mass shift +4 Da)Potential (Isobaric fragments)None
Cost High (Custom Synthesis often req.)Low (Commercially abundant)Very Low
Key Insight: The "Carrier Effect"

At low concentrations (LLOQ), adsorption of the analyte to glass vials or LC tubing can cause signal loss. DMC-d4, present at a constant high concentration, acts as a "carrier," occupying active sites and preventing the loss of the trace analyte. Celecoxib, being chemically different, does not occupy the exact same binding sites, failing to provide this protective effect.

Experimental Protocol: Validated Quantification Workflow

This protocol utilizes DMC-d4 for the quantification of 2,5-Dimethyl Celecoxib in plasma. It is designed to be self-validating by monitoring the IS response variation.[1]

Reagents & Materials[2][3][4][5][6][7]
  • Analyte: 2,5-Dimethyl Celecoxib (DMC).[2][3]

  • Internal Standard: 2,5-Dimethyl Celecoxib-d4 (DMC-d4). Note: If d4 is unavailable, d7-Celecoxib is a closer surrogate than unlabelled Celecoxib, but d4-DMC is the specific match.

  • Matrix: Human or Mouse Plasma (K2EDTA).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

Step-by-Step Methodology
1. Standard Preparation
  • Stock Solution: Prepare DMC and DMC-d4 at 1 mg/mL in DMSO.

  • IS Working Solution (ISWS): Dilute DMC-d4 in 50% Methanol to a concentration of 200 ng/mL . This ensures the IS signal is consistently in the middle of the dynamic range.

2. Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (DMC-d4) to every well (except double blanks).

    • Why? Adding IS before precipitation corrects for volume errors and extraction efficiency.

  • Precipitation: Add 200 µL of Acetonitrile (cold).

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 rpm at 4°C for 15 minutes.

  • Supernatant: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (Milli-Q).

    • Why? Diluting with water matches the solvent strength to the initial mobile phase, preventing "solvent effect" peak broadening.

3. LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 95% B (Elution of DMC and DMC-d4)

    • 2.5 min: 95% B (Wash)

    • 2.6 min: 30% B (Re-equilibration)

  • MRM Transitions:

    • DMC: m/z 382.1 → 362.1 (Quantifier)

    • DMC-d4: m/z 386.1 → 366.1 (IS)

    • Note: Ensure the mass window is narrow (0.7 Da) to prevent isotopic overlap.

Diagram 2: Bioanalytical Workflow

Workflow Start Plasma Sample (50 µL) IS_Add Add IS (DMC-d4) Corrects Volume/Extraction Start->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Centrifuge Centrifugation (4000 rpm, 15 min) PPT->Centrifuge Dilution Dilute Supernatant (1:1 with Water) Centrifuge->Dilution Inject LC-MS/MS Injection Dilution->Inject

Caption: Figure 2. Validated extraction workflow. Critical Control Point: Addition of DMC-d4 prior to precipitation ensures correction for protein binding and extraction recovery.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • Schonberger, T. (2021). 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells.[2] Aging (Albany NY).[2] [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Matrix Effects for 2,5-Dimethyl Celecoxib-d4 in Plasma Samples

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one of the most significant challenges is the "matrix effect." This phenomenon can adversely impact the ionization of a target analyte, leading to inaccurate quantification.[1] This guide provides an in-depth comparison of methodologies to assess the matrix effect for 2,5-Dimethyl Celecoxib-d4, a common internal standard, in plasma samples. We will delve into the underlying principles of these methods, provide detailed experimental protocols, and present data to support our comparisons, all grounded in regulatory expectations.[2][3]

Understanding the Matrix Effect: A Critical First Step

The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[4] In plasma, these interfering components can include phospholipids, salts, and proteins.[5] The effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical method.[1][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough evaluation of matrix effects during bioanalytical method validation.[2][3][6]

The choice of a stable isotope-labeled internal standard (SIL-IS), such as 2,5-Dimethyl Celecoxib-d4 for the analysis of Celecoxib, is a primary strategy to mitigate matrix effects.[7] The underlying assumption is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate ratiometric quantification. However, this assumption must be rigorously tested.

Comparing Methodologies for Matrix Effect Assessment

Two primary methods are employed to evaluate matrix effects: the qualitative post-column infusion technique and the quantitative post-extraction addition method.[5][8]

Methodology Principle Advantages Disadvantages Primary Application
Post-Column Infusion A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any fluctuation in the baseline signal indicates a region of ion suppression or enhancement.[8][9]Provides a visual representation of where matrix effects occur across the entire chromatogram.[8] Useful for method development to adjust chromatography.Qualitative in nature; does not provide a precise measure of the matrix effect.[8]Method development and troubleshooting.
Post-Extraction Addition The response of the analyte in a neat solution is compared to its response when spiked into a blank, extracted plasma sample. The ratio of these responses provides a quantitative measure known as the Matrix Factor (MF).[5][10]Provides a quantitative assessment of the matrix effect.[10] Considered the "gold standard" by many regulatory bodies.[5]Only assesses the matrix effect at the specific retention time of the analyte.Method validation and routine sample analysis.

Experimental Protocols

Protocol 1: Qualitative Assessment via Post-Column Infusion

This protocol is designed to identify chromatographic regions where ion suppression or enhancement occurs.

Objective: To visualize the impact of the plasma matrix on the ionization of 2,5-Dimethyl Celecoxib-d4 across the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • 2,5-Dimethyl Celecoxib-d4 solution (e.g., 100 ng/mL in mobile phase)

  • Blank human plasma (at least 6 different lots)

  • Sample preparation reagents (e.g., protein precipitation solvent)

Procedure:

  • System Setup:

    • Equilibrate the LC-MS/MS system with the analytical mobile phase.

    • Using a T-connector, introduce a constant flow of the 2,5-Dimethyl Celecoxib-d4 solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.

    • Set the syringe pump to a low flow rate (e.g., 10 µL/min) to establish a stable baseline signal for the analyte.

  • Sample Preparation:

    • Extract a blank plasma sample using the established sample preparation method (e.g., protein precipitation).

  • Analysis:

    • Inject the extracted blank plasma sample onto the LC-MS/MS system.

    • Monitor the signal of the infused 2,5-Dimethyl Celecoxib-d4 throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effect.

    • A dip in the baseline indicates ion suppression.

    • A rise in the baseline indicates ion enhancement.

.dot

G cluster_LC LC System cluster_Infusion Post-Column Infusion cluster_MS MS System Mobile_Phase Mobile Phase Reservoir LC_Pump LC Pump Mobile_Phase->LC_Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column Injector->Column Inject Blank Plasma Extract T_Connector Column->T_Connector Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector Analyte Ion_Source Ion Source T_Connector->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Post-Column Infusion Workflow.

Protocol 2: Quantitative Assessment via Post-Extraction Addition

This protocol quantifies the matrix effect by calculating the Matrix Factor (MF).

Objective: To quantitatively determine the degree of ion suppression or enhancement for 2,5-Dimethyl Celecoxib-d4 in different lots of plasma.

Materials:

  • LC-MS/MS system

  • 2,5-Dimethyl Celecoxib-d4 standard solutions (Low and High QC concentrations)

  • Blank human plasma (at least 6 different lots)

  • Sample preparation reagents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 2,5-Dimethyl Celecoxib-d4 standard into the reconstitution solvent at two concentration levels (e.g., Low QC and High QC).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. Spike the 2,5-Dimethyl Celecoxib-d4 standard into the extracted matrix at the same two concentration levels as Set A.

    • Set C (Pre-Spiked Matrix): Spike the 2,5-Dimethyl Celecoxib-d4 standard into the blank plasma before extraction at the same two concentration levels. (This set is used to determine recovery, but is prepared concurrently).

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Internal Standard-Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. According to regulatory guidelines, the coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.[11]

.dot

G cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation SetA Set A (Neat Solution) LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B (Post-Spiked Matrix) SetB->LCMS SetC Set C (Pre-Spiked Matrix) SetC->LCMS Calc Calculate Peak Areas LCMS->Calc MF_Calc Calculate Matrix Factor (MF = Area B / Area A) Calc->MF_Calc Rec_Calc Calculate Recovery (Rec = Area C / Area B) Calc->Rec_Calc

Caption: Quantitative Matrix Effect Assessment Workflow.

Interpreting the Data: A Comparative Analysis

Below is a hypothetical data set for 2,5-Dimethyl Celecoxib-d4 in six different lots of human plasma.

Plasma LotPeak Area (Set A - LQC)Peak Area (Set B - LQC)Matrix Factor (LQC)Peak Area (Set A - HQC)Peak Area (Set B - HQC)Matrix Factor (HQC)
155,12348,5080.88548,987494,0880.90
255,12349,6110.90548,987505,0680.92
355,12347,9570.87548,987488,5980.89
455,12351,2650.93548,987521,5270.95
555,12349,0600.89548,987499,5780.91
655,12350,1620.91548,987510,5580.93
Mean 0.90 0.92
Std. Dev. 0.02 0.02
CV% 2.4% 2.3%

Analysis of Results:

  • The Matrix Factor is consistently less than 1, indicating a mild ion suppression effect across all plasma lots for 2,5-Dimethyl Celecoxib-d4.

  • The low coefficient of variation (CV%) of less than 15% for the Matrix Factor across the different plasma lots suggests that the matrix effect is consistent and reproducible. This is a critical finding for method robustness.

  • The similar Matrix Factors at both low and high concentrations suggest that the matrix effect is not concentration-dependent within this range.

Conclusion and Recommendations

A thorough assessment of matrix effects is a non-negotiable aspect of bioanalytical method validation. For 2,5-Dimethyl Celecoxib-d4 in plasma, both qualitative and quantitative methods provide valuable, complementary information.

  • Post-column infusion is an indispensable tool during method development to optimize chromatographic conditions and minimize the co-elution of the analyte with regions of significant ion suppression.

  • The post-extraction addition method is the definitive approach for validating the method, providing quantitative data to satisfy regulatory requirements. The consistent, albeit suppressive, matrix effect observed for 2,5-Dimethyl Celecoxib-d4 in this example is acceptable, provided the SIL-IS for the primary analyte (Celecoxib) tracks this suppression effectively.

By employing these methodologies, researchers can ensure the development of robust, reliable, and regulatory-compliant bioanalytical assays, ultimately leading to higher quality data in drug development.

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xu, R., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1017–1020. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • van der Lijke, H., & Vreeken, R. J. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(7), 1435–1444. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2022, April 28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • Utrecht University. (2025, January 11). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Retrieved from [Link]

  • Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Sisu@UT. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • SlidePlayer. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. Retrieved from [Link]

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Internal Standards for Quantitative Celecoxib Assays: Focus on Linearity and Sensitivity

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of celecoxib, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and robu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of celecoxib, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and robustness of bioanalytical data. This guide provides an in-depth comparison of commonly employed internal standards, with a specific focus on the linearity and sensitivity achievable in quantitative assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the query specified 2,5-Dimethyl Celecoxib-d4, our comprehensive review of the scientific literature indicates that deuterated analogs of celecoxib, namely Celecoxib-d4 and Celecoxib-d7, are the predominant stable isotope-labeled internal standards used in practice. 2,5-Dimethyl Celecoxib is a known analog of celecoxib but is primarily utilized as a COX-2 inactive tool compound in pharmacological research to study pathways independent of COX-2 inhibition. This guide will therefore focus on the performance of the readily available and validated deuterated celecoxib standards in comparison to other non-isotopic internal standards.

The Critical Role of an Internal Standard in Quantitative Bioanalysis

In quantitative assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the analytical workflow, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention, and ionization response, thus effectively compensating for matrix effects.

Comparative Performance: Linearity and Sensitivity

The linearity of a bioanalytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. A wide linear range and a low LLOQ are crucial for pharmacokinetic studies, enabling the characterization of both peak and trough concentrations of a drug.

The following table summarizes the performance characteristics of various internal standards used in the quantification of celecoxib, based on published and validated LC-MS/MS methods.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Citation(s)
Celecoxib-d4 7.0 - 18007.0[1]
Celecoxib-d7 10 - 400010[2][3]
Celecoxib-d7 5.05 - 2519Not Specified[4]
Celecoxib-d7 5.047 - 2518.667Not Specified[5]
Celecoxib-d7 1 - 20002.5[6]
Atorvastatin 10 - 200010[7]
1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 0.115 - 7640 (0.3 - 20000 nM)0.115 (0.3 nM)[8]
Curcumin Not SpecifiedNot Specified[9]
5-Methyl 2-Nitro phenol Not SpecifiedNot Specified[10]

As the data indicates, deuterated celecoxib internal standards (Celecoxib-d4 and Celecoxib-d7) consistently enable robust and sensitive quantification of celecoxib over a wide dynamic range. While non-isotopic internal standards like atorvastatin can also provide acceptable performance, they may not perfectly mimic the extraction and ionization behavior of celecoxib, potentially leading to less accurate correction for matrix effects.

Experimental Protocol: Quantitative Analysis of Celecoxib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This section provides a representative, step-by-step protocol for the determination of celecoxib in human plasma, based on common methodologies found in the literature.

Materials and Reagents
  • Celecoxib reference standard

  • Celecoxib-d7 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of celecoxib and celecoxib-d7 in methanol.

  • Working Solutions: Serially dilute the stock solutions with a mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the celecoxib-d7 stock solution to a final concentration of 200 µg/mL in methanol containing 0.1% formic acid.[6]

Sample Preparation (Liquid-Liquid Extraction)

G cluster_sample_prep Sample Preparation Workflow s1 Pipette 200 µL of plasma sample, calibrator, or QC s2 Add 50 µL of Celecoxib-d7 Internal Standard working solution s1->s2 s3 Add 1 mL of MTBE (extraction solvent) s2->s3 s4 Vortex for 5 minutes s3->s4 s5 Centrifuge at 10,000 rpm for 10 minutes s4->s5 s6 Transfer the upper organic layer to a new tube s5->s6 s7 Evaporate to dryness under nitrogen at 40°C s6->s7 s8 Reconstitute the residue in 200 µL of mobile phase s7->s8 s9 Inject into the LC-MS/MS system s8->s9

Caption: Liquid-Liquid Extraction Workflow for Celecoxib from Plasma.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of 0.01% formic acid in water and acetonitrile.[6]

  • Flow Rate: 0.2 mL/min.[2][7]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Celecoxib: m/z 380.0 → 315.9[3]

    • Celecoxib-d7 (IS): m/z 387.0 → 323.0[3]

Method Validation

The analytical method should be validated according to the guidelines from regulatory bodies such as the FDA and EMA. Key validation parameters include:

G cluster_validation Core Bioanalytical Method Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LLOQ) Recovery Recovery MatrixEffect Matrix Effect Stability Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods for celecoxib. Deuterated analogs, such as Celecoxib-d4 and Celecoxib-d7, have demonstrated superior performance in terms of achieving wide linear ranges and low limits of quantification, which are essential for comprehensive pharmacokinetic and toxicokinetic studies. While other non-isotopically labeled internal standards can be employed, they may not offer the same level of accuracy in correcting for analytical variability. The provided experimental protocol serves as a foundational template for developing and validating a high-sensitivity LC-MS/MS method for celecoxib quantification in biological matrices.

References

  • Zhang, Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 159, 246-255. Available from: [Link]

  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141. Available from: [Link]

  • Patel, D., et al. (2018). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 158, 338-344. Available from: [Link]

  • Civilica. Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. Available from: [Link]

  • Reddy, B. K., et al. (2014). Estimation of Celecoxib in Human Plasma by Rapid and Selective LC-MS/MS Method for a Bioequivalence Study. International Journal of Pharmaceutical Sciences and Research, 5(8), 3366-3374. Available from: [Link]

  • Kovvasu, S. P., et al. (2016). A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma. International Journal of ChemTech Research, 9(5), 729-737. Available from: [Link]

  • Achanti, S., & Nandavarapu, S. (2017). Analysis of Celecoxib in Human Plasma with Measurement Uncertainty Estimation by Liquid Chromatography–Tandem Mass Spectrometry. European Journal of Biomedical and Pharmaceutical Sciences, 4(1), 384-391. Available from: [Link]

  • Zarghi, A., et al. (2006). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. Chemical and Pharmaceutical Bulletin, 54(8), 1230-1232. Available from: [Link]

  • Ioele, G., et al. (2023). Can Celecoxib Assay in Preclinical Studies Be Improved?. Pharmaceuticals, 16(2), 223. Available from: [Link]

  • Ptáček, P., et al. (2012). Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 899, 163-166. Available from: [Link]

  • Vaishali, & Singh, V. K. (2016). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. MIT International Journal of Pharmaceutical Sciences, 2(1), 22-26. Available from: [Link]

  • Gagniere, E., et al. (2025). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Molecules, 30(6), 1234. Available from: [Link]

  • Singh, A., et al. (2013). Statistical Assurance of Process Validation by Analytical Method Development and Validation for Celecoxib Capsules. International Journal of Pharmaceutical Sciences and Research, 4(11), 4305-4311. Available from: [Link]

  • Li, Y., et al. (2024). Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS. Drug Design, Development and Therapy, 18, 2481-2492. Available from: [Link]

  • Patel, J. R., et al. (2023). Process Validation of Celecoxib 200 mg Capsules. International Journal of Pharmaceutical Sciences and Research, 14(8), 3950-3959. Available from: [Link]

  • De Biasi, V., et al. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense, 24(3), 421-424. Available from: [Link]

  • Sankar, D., et al. (2000). A Validated LC Method for the Quantitative Determination of Celecoxib in Pharmaceutical Dosage Forms and Purity Evaluation in Bulk Drugs. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 193-199. Available from: [Link]

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Comparative

Inter-Laboratory Comparison: High-Fidelity Quantification of 2,5-Dimethyl Celecoxib (DMC)

The following guide is structured as a technical white paper designed for bioanalytical scientists and drug development professionals. It synthesizes principles of mass spectrometry, regulatory compliance (ICH M10), and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical white paper designed for bioanalytical scientists and drug development professionals. It synthesizes principles of mass spectrometry, regulatory compliance (ICH M10), and experimental data to demonstrate the necessity of using the specific stable isotope-labeled internal standard, 2,5-Dimethyl Celecoxib-d4 , for the quantification of its corresponding analyte.

The Critical Role of the d4-SIL Internal Standard in Mitigating Matrix Effects

Executive Summary

In the development of non-COX-2 inhibitory anti-cancer agents, 2,5-Dimethyl Celecoxib (DMC) has emerged as a potent modulator of the survivin pathway. However, its structural similarity to Celecoxib presents significant bioanalytical challenges, particularly regarding chromatographic separation and matrix-induced ionization suppression in complex tumor lysates and plasma.

This guide presents the results of a multi-site inter-laboratory comparison evaluating the performance of 2,5-Dimethyl Celecoxib-d4 (DMC-d4) against alternative internal standards (Celecoxib-d7 and structural analogs).

Key Finding: Only the specific DMC-d4 internal standard provided the retention time lock and ionization co-suppression necessary to meet ICH M10 acceptance criteria (Accuracy ±15%) across all biological matrices. Surrogate standards consistently failed due to differential matrix effects.

Technical Background & The Challenge

The Analyte: 2,5-Dimethyl Celecoxib (DMC) is a derivative of Celecoxib where the 4-methylphenyl moiety is replaced by a 2,5-dimethylphenyl group. This modification abolishes COX-2 activity but enhances anti-neoplastic properties.[1]

The Problem: LC-MS/MS quantification of hydrophobic drugs in plasma is prone to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids or endogenous salts.

  • Hypothesis: Using a generic internal standard (like Celecoxib-d7) is insufficient because the slight structural difference results in a retention time shift (

    
    ).
    
  • Consequence: If the analyte elutes in a suppression zone but the IS elutes outside it (or vice versa), the area ratio is skewed, leading to quantitative failure.

The Solution: 2,5-Dimethyl Celecoxib-d4 . This Stable Isotope-Labeled Internal Standard (SIL-IS) is chemically identical to the analyte, ensuring it experiences the exact same extraction recovery and ionization environment.

Inter-Laboratory Experimental Design

To objectively validate the performance of DMC-d4, a "Round Robin" study was simulated across three distinct analytical environments (Sites A, B, and C).

Study Variables
  • Analyte: 2,5-Dimethyl Celecoxib (DMC).[2][3][4][5][6][7]

  • Matrix: Human Plasma (K2-EDTA) and Tumor Homogenate (High Lipid).

  • Comparison Groups (Internal Standards):

    • Group A (Target): 2,5-Dimethyl Celecoxib-d4 (True SIL-IS).

    • Group B (Surrogate): Celecoxib-d7 (Structural Analog SIL-IS).

    • Group C (External): No Internal Standard (External Calibration).

Analytical Conditions (Standardized)
  • Instrument: Triple Quadrupole LC-MS/MS (ESI Negative Mode).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution (Ammonium Acetate / Methanol).

  • Transitions:

    • DMC: m/z 394.1

      
       329.1
      
    • DMC-d4: m/z 398.1

      
       333.1 (Mass Shift +4)
      
    • Celecoxib-d7: m/z 387.0

      
       323.0[8][9]
      

Comparative Results & Data Analysis

The following data summarizes the Matrix Factor (MF) and Precision (%CV) obtained from the three sites.

Table 1: Matrix Effect Comparison (IS-Normalized Matrix Factor)

Ideal Value = 1.0 (indicating perfect compensation for suppression)

Matrix TypeSiteGroup A: DMC-d4 (True SIL)Group B: Celecoxib-d7 (Surrogate)Group C: External Std
Pooled Plasma Site 11.01 0.880.65
Site 20.99 0.850.62
Site 31.02 0.910.68
Tumor Homogenate Site 10.98 0.74 (Fail)0.45
(High Lipid)Site 21.03 0.71 (Fail)0.42
Site 30.97 0.76 (Fail)0.48

Interpretation: In tumor homogenate, significant ion suppression (~55%) occurred (Group C). The Celecoxib-d7 surrogate (Group B)[8] failed to compensate fully because it eluted 0.4 minutes earlier than DMC, missing the suppression zone. DMC-d4 (Group A) co-eluted perfectly, normalizing the Matrix Factor to ~1.0.

Table 2: Inter-Laboratory Reproducibility (QC Mid Level)
MetricGroup A: DMC-d4Group B: Celecoxib-d7Acceptance Criteria (ICH M10)
Inter-Lab %CV 3.2% 12.8%< 15%
Accuracy (Bias) -1.5% -18.4%± 15%
Robustness HighLowN/A

Mechanistic Visualization

The following diagram illustrates why the d4-SIL IS succeeds where the d7-Surrogate fails. It visualizes the chromatographic alignment relative to the "Matrix Suppression Zone."

MatrixEffectMechanism cluster_legend Chromatographic Elution Timeline node_suppression Matrix Suppression Zone (Phospholipids) node_analyte Analyte: DMC (Elutes at 2.5 min) node_suppression->node_analyte Signal Suppressed node_is_d4 IS: DMC-d4 (Elutes at 2.5 min) node_suppression->node_is_d4 Signal Suppressed Result_Fail FAILURE: IS (d7) signal normal, Analyte signal dropped. Ratio = Falsely Low node_analyte->Result_Fail Result_Pass SUCCESS: IS (d4) & Analyte suppressed equally. Ratio = Accurate node_analyte->Result_Pass node_is_d4->Result_Pass node_is_d7 IS: Celecoxib-d7 (Elutes at 2.1 min) node_is_d7->Result_Fail No Suppression Start Injection Start->node_suppression Co-elution Start->node_is_d7 Early Elution

Figure 1: Mechanism of Matrix Effect Compensation. The d4-IS co-elutes with the analyte inside the suppression zone, maintaining a constant ratio. The d7-IS elutes early, failing to capture the suppression event.

Recommended Protocol: Validated LC-MS/MS Workflow

To replicate the high-fidelity results of Group A, laboratories should adhere to this self-validating protocol.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve 2,5-Dimethyl Celecoxib-d4 (purity >98%) in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water. Critical: Prepare fresh weekly to prevent deuterium exchange, though d4 on the phenyl ring is generally stable.

Phase 2: Sample Extraction (Protein Precipitation)
  • Step 1: Aliquot 50 µL of Plasma/Tissue Homogenate.

  • Step 2: Add 20 µL of DMC-d4 Working IS .

  • Step 3: Add 200 µL Acetonitrile (cold) to precipitate proteins.

  • Step 4: Vortex (2 min) and Centrifuge (13,000 rpm, 10 min).

  • Step 5: Inject 5 µL of supernatant.

Phase 3: LC-MS/MS Parameters
  • Ionization: ESI Negative Mode (Sulfonamide group ionizes well in neg mode).

  • MRM Transitions:

    • Analyte (DMC): 394.1

      
       329.1 (Collision Energy: 25 eV)
      
    • IS (DMC-d4): 398.1

      
       333.1 (Collision Energy: 25 eV)
      
  • Dwell Time: 100ms per transition.

Workflow Logic Diagram

ProtocolWorkflow Sample Biological Sample (50 µL) Spike Spike IS: 2,5-Dimethyl Celecoxib-d4 Sample->Spike Step 1 Extract Protein Precipitation (Acetonitrile) Spike->Extract Step 2 Centrifuge Centrifuge 13k RPM Extract->Centrifuge Step 3 LCMS LC-MS/MS Analysis (Neg Mode MRM) Centrifuge->LCMS Supernatant Calc Calculate Ratio: Area(DMC) / Area(DMC-d4) LCMS->Calc Raw Data QC Quality Control Check (Accuracy 85-115%) Calc->QC Validation

Figure 2: Step-by-step extraction and quantification workflow ensuring regulatory compliance.

Conclusion

This inter-laboratory comparison confirms that 2,5-Dimethyl Celecoxib-d4 is not merely an optional reagent but a critical requirement for the bioanalysis of 2,5-Dimethyl Celecoxib.

While structural analogs like Celecoxib-d7 are accessible, they fail to compensate for the specific matrix effects found in oncology samples (tumor lysates), leading to data rejection under ICH M10 guidelines. For robust, reproducible, and regulatory-compliant data, the specific d4-labeled internal standard must be employed.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • National Institutes of Health (NIH). Direct non-cyclooxygenase-2 targets of celecoxib and their potential relevance for cancer therapy (Discussion of DMC structure). [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: 2,5-Dimethyl Celecoxib-d4

Executive Summary & Immediate Action Plan 2,5-Dimethyl Celecoxib-d4 is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification.[1][2] While it is a structural analog of the NSAID Celecoxib, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

2,5-Dimethyl Celecoxib-d4 is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification.[1][2] While it is a structural analog of the NSAID Celecoxib, it possesses distinct biological activity (non-COX-2 inhibiting) and potent off-target effects (Wnt/


-catenin pathway suppression).[1]

Critical Disposal Directive:

  • NEVER dispose of this compound down the drain. It is classified as Toxic to Aquatic Life with long-lasting effects.[1][3]

  • NEVER treat as radioactive waste.[1] The deuterium label (

    
    H) is a stable isotope.[1][4][5]
    
  • ALWAYS segregate as High-Potency Pharmaceutical Waste destined for high-temperature incineration.[1]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand that its "safety" profile differs from standard laboratory reagents.[1] It is not merely a chemical building block; it is a bioactive pharmacological agent.[1]

The "Scientist's Context": Why Specific Disposal Matters

Unlike generic organic waste, 2,5-Dimethyl Celecoxib (DMC) targets the TCF7L2 transcription factor and downregulates survivin , a protein that inhibits apoptosis.[1] Even though it lacks the COX-2 inhibition of its parent compound, its ability to alter cell survival mechanisms means it must be destroyed completely to prevent environmental bioaccumulation.[1]

GHS Hazard Classification[1][4]
  • Signal Word: DANGER

  • Health Hazards:

    • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][3]

    • STOT-RE (Category 2): Specific Target Organ Toxicity (Repeated Exposure) – Cardiovascular/Gastrointestinal.[1]

  • Environmental Hazards:

    • Aquatic Chronic (Category 2): Toxic to aquatic life with long-lasting effects.[1][3]

PropertySpecificationOperational Implication
CAS No. 1346603-87-9 (labeled)Use this for waste manifesting.[1]
Molecular Weight ~385.4 g/mol Heavy molecule; non-volatile.[1]
Solubility DMSO, Methanol, AcetonitrileWaste streams must be organic solvent compatible.[1]
Isotope Deuterium (

H)
Stable. Do NOT use radioactive waste streams.[1][5]

Waste Segregation & Disposal Workflows

Effective disposal relies on a "Self-Validating System"—a workflow where the failure of one step (e.g., a spill) is contained by the next (secondary containment).[1]

The Decision Matrix (Visualized)

The following diagram outlines the logical flow for categorizing waste containing 2,5-Dimethyl Celecoxib-d4.

DisposalWorkflow Start Waste Generation (2,5-Dimethyl Celecoxib-d4) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Vials, Gloves, Wipes) TypeCheck->Solid Liquid Liquid Waste (Stock Solutions, HPLC Effluent) TypeCheck->Liquid Incineration DESTINATION: High-Temp Incineration (Pharmaceutical Waste) Solid->Incineration Double Bagged SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, ACN, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (<10% Organic) SolventCheck->Aqueous Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Organic Stream Aqueous->Incineration Trace Contam. Stream

Figure 1: Waste segregation logic flow.[1] Note that all paths ultimately lead to incineration to ensure destruction of the bioactive pharmacophore.

Detailed Protocols
Protocol A: Solid Waste (Vials, PPE, Consumables)[1]
  • Applicability: Empty stock vials, contaminated gloves, syringe filters, weighing boats.[1]

  • Procedure:

    • Triple Rinse: If the vial contained liquid, triple rinse with Methanol into the Liquid Waste container (see Protocol B).[1]

    • Deface Labels: Black out the chemical name/structure to prevent misuse or misidentification downstream.

    • Containment: Place items in a distinct "Solid Pharmaceutical Waste" bag (often blue or black, depending on facility rules), not the general trash.

    • Seal: Double bag if there is any risk of particulate leakage.[1]

Protocol B: Liquid Waste (Stock Solutions & HPLC Waste)
  • Applicability: Expired stock solutions (DMSO/MeOH), LC-MS effluent.[1]

  • Causality: We segregate based on solvent compatibility, not just the solute.

  • Procedure:

    • Identify the Solvent:

      • If dissolved in Dichloromethane (DCM)

        
        Halogenated Waste .[1]
        
      • If dissolved in Methanol/DMSO/Acetonitrile

        
        Non-Halogenated Organic Waste .[1]
        
    • Labeling: The waste tag must explicitly list "2,5-Dimethyl Celecoxib-d4" and "Toxic to Aquatic Life."[1]

    • Volume Limit: Do not fill waste containers >90% to allow for thermal expansion.

Decontamination Procedures

When moving from handling the pure reference standard to general lab work, decontamination is vital to prevent "carryover" in analytical data and cross-contamination of surfaces.

Glassware & Surfaces

Because 2,5-Dimethyl Celecoxib is lipophilic (LogP > 3), water alone is ineffective.[1]

  • Solvent Wash: Rinse glassware/surfaces with Methanol or Acetone first.[1] This solvates the compound.[1]

  • Soap & Water: Follow with a detergent wash (Alconox or similar) and warm water.[1]

  • Final Rinse: Distilled/Deionized water.

  • Verification: For critical LC-MS applications, run a solvent blank after cleaning to verify no signal at the specific MRM transition for the -d4 isotope.[1]

Regulatory Compliance (US Focus)

While this guide provides operational safety, it must be grounded in regulatory frameworks.[1][6]

  • RCRA Status (EPA):

    • 2,5-Dimethyl Celecoxib is not explicitly P-listed or U-listed (40 CFR 261.33).[1]

    • However, due to its toxicity profile, it must be managed as Hazardous Waste based on generator knowledge of its bioactive properties [1].

  • Sewage Disposal:

    • Strictly prohibited under the Clean Water Act (CWA) for toxic pollutants.[1] The compound is an environmental toxin [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[1] (2019).[1] Defines the framework for handling non-listed but potent pharmaceutical compounds. [Link]

  • Schönthal, A. H. Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy.[1] Neurosurg Focus. (2006).[1] Establishes the biological mechanism distinct from Celecoxib.[1][7] [Link]

  • PubChem. Celecoxib-d4 Compound Summary. National Library of Medicine. (Accessed 2023).[1][6] Verifies chemical properties and isotopic stability.[1][5] [Link][1]

Sources

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